molecular formula C6H7Cl2NO B11912602 3-Chloro-4-methoxypyridine hydrochloride CAS No. 861024-97-7

3-Chloro-4-methoxypyridine hydrochloride

Cat. No.: B11912602
CAS No.: 861024-97-7
M. Wt: 180.03 g/mol
InChI Key: ISMHTJGUMJXJCB-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxypyridine hydrochloride is a chlorinated heterocyclic compound offered for research purposes. This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. Chlorinated pyridine derivatives are of significant interest in the development of active pharmaceutical ingredients (APIs), as evidenced by the fact that more than 250 FDA-approved drugs contain chlorine atoms . The chlorine and methoxy functional groups on the pyridine ring provide distinct reactive sites for further chemical modification, making this compound a valuable precursor for synthesizing more complex molecules. Researchers utilize such chlorinated pyridines to explore new chemical entities and develop potential therapies for a range of diseases. The structural motif of a chlorinated pyridine is a common feature in many biologically active molecules, underscoring its importance in pharmaceutical R&D . This product is provided as a solid and should be stored in a cool, dry place under an inert atmosphere. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

861024-97-7

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

3-chloro-4-methoxypyridine;hydrochloride

InChI

InChI=1S/C6H6ClNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H

InChI Key

ISMHTJGUMJXJCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-Chloro-4-methoxypyridine hydrochloride , a critical heterocyclic building block in medicinal chemistry. It details the compound's physicochemical properties, validated synthetic pathways, and reactivity profile, designed for researchers in drug discovery and organic synthesis.

Executive Summary

3-Chloro-4-methoxypyridine hydrochloride (CAS: 861024-97-7) is a functionalized pyridine derivative characterized by a 3,4-substitution pattern. The presence of the electron-withdrawing chlorine atom at the C3 position, adjacent to the electron-donating methoxy group at C4, creates a unique "push-pull" electronic system. This electronic environment makes the compound a versatile intermediate for Nucleophilic Aromatic Substitution (SNAr) , Palladium-catalyzed cross-coupling , and Lithium-Halogen exchange reactions. It serves as a precursor for 3-chloro-4-hydroxypyridines (pyridones) and is utilized in the optimization of pharmacokinetic profiles via the "Magic Chloro" effect (lipophilicity modulation).

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data consolidates the structural and physical characteristics of the compound.

PropertySpecification
Chemical Name 3-Chloro-4-methoxypyridine hydrochloride
Free Base CAS 89379-79-3
HCl Salt CAS 861024-97-7
Molecular Formula C₆H₆ClNO[1] · HCl (Salt) / C₆H₆ClNO (Base)
Molecular Weight 180.03 g/mol (Salt) / 143.57 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (Salt)
Acidity (pKa) ~4.5 (Estimate for conjugate acid of free base)
H-Bond Donors/Acceptors 1 Donor (HCl), 2 Acceptors (N, O)
Storage Conditions Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)

Synthetic Methodologies

The synthesis of 3-Chloro-4-methoxypyridine can be approached via two primary strategies: Nucleophilic Aromatic Substitution (SNAr) (preferred for scale) and Electrophilic Aromatic Substitution (EAS) .

Method A: Nucleophilic Substitution (SNAr)

This route utilizes the high reactivity of 3,4-dichloropyridine or 3-chloro-4-nitropyridine. The 4-position is significantly more electrophilic due to the para-relationship with the pyridine nitrogen, allowing for regioselective methoxylation.

Protocol:

  • Starting Material: 3,4-Dichloropyridine.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[2]

  • Conditions: Reflux (65°C) for 4–12 hours.

  • Workup: Evaporate MeOH, partition between water/DCM. The organic layer contains the free base.

  • Salt Formation: Treat the ethereal solution of the free base with 4M HCl in dioxane to precipitate the hydrochloride salt.

Method B: Electrophilic Chlorination

Direct chlorination of 4-methoxypyridine directs the halogen to the C3 position (beta to nitrogen, ortho to methoxy) due to the directing effects of the methoxy group and the deactivation of the C2/C6 positions by the ring nitrogen.

Protocol:

  • Starting Material: 4-Methoxypyridine.[3][4][5]

  • Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).

  • Solvent: Acetonitrile or Acetic Acid.

  • Mechanism: The methoxy group activates the ortho-position (C3), overcoming the electron-deficient nature of the pyridine ring.

Visualization of Synthetic Pathways

SynthesisPathways Start1 3,4-Dichloropyridine Reagent1 NaOMe / MeOH (SnAr Regioselective) Intermediate 3-Chloro-4-methoxypyridine (Free Base) Start1->Intermediate Reflux Start2 4-Methoxypyridine Reagent2 NCS / MeCN (Electrophilic Subst.) Start2->Intermediate 80°C Product 3-Chloro-4-methoxypyridine Hydrochloride Intermediate->Product Salt Formation SaltStep HCl / Dioxane

Figure 1: Convergent synthetic pathways for 3-Chloro-4-methoxypyridine HCl.

Reactivity & Functionalization Profile

The 3-chloro-4-methoxypyridine scaffold offers three distinct vectors for chemical modification, making it a valuable "diversity-oriented synthesis" (DOS) handle.

Chemoselective Demethylation (O-Dealkylation)

The methoxy group can be cleaved to reveal the 3-chloro-4-hydroxypyridine (which exists as the 4-pyridone tautomer). This is critical for generating hydrogen-bond donor/acceptor motifs in kinase inhibitors.

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or BBr₃.

  • Selectivity: L-Selectride is highly chemoselective for methoxypyridines over methoxybenzenes (anisoles) [1].

Palladium-Catalyzed Cross-Coupling

The C3-Chlorine bond is deactivated compared to bromides but remains accessible for coupling using electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).

  • Reaction: Suzuki-Miyaura (Aryl-Aryl bond formation).

  • Catalyst System: Pd(OAc)₂ / SPhos / K₃PO₄.

  • Utility: Installing biaryl systems common in drug scaffolds.

Lithium-Halogen Exchange

The C3-Chlorine can undergo exchange with n-Butyllithium (n-BuLi) at low temperatures (-78°C) to generate a C3-lithiated species.

  • Electrophile Trapping: The resulting anion can be trapped with aldehydes, ketones, or iodine to functionalize the C3 position while retaining the C4-methoxy group.

Reactivity Logic Map

Reactivity Core 3-Chloro-4-methoxypyridine (Core Scaffold) Demethylation Demethylation (L-Selectride / BBr3) Core->Demethylation Coupling Pd-Catalysis (Suzuki/Buchwald) Core->Coupling Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Pyridone 3-Chloro-4-pyridone (H-Bond Donor) Demethylation->Pyridone Yields Biaryl 3-Aryl-4-methoxypyridine (Scaffold Extension) Coupling->Biaryl C-C Bond Formation Functionalized 3-Substituted-4-methoxypyridine (E = CHO, I, COOH) Lithiation->Functionalized Electrophile Trap

Figure 2: Divergent functionalization strategies for the 3-chloro-4-methoxypyridine core.

Handling, Stability & Safety

Stability Considerations
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to clumping and stoichiometry drift (formation of hydrates).

  • Free Base Volatility: The free base is a liquid or low-melting solid and may exhibit volatility. It should be stored cold.

  • Incompatibility: Avoid strong oxidizing agents. The free base reacts violently with strong acids to form salts.

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

  • Disposal: Neutralize with dilute sodium bicarbonate before disposal into organic waste streams containing halogens.

References

  • Makino, K., et al. (2019). "Chemoselective Demethylation of Methoxypyridine." Synlett, 30(08), 951-954.

  • Schlosser, M., et al. (2005). "Site-Selective Coupling of 3,4-Dichloropyridine." European Journal of Organic Chemistry, 2005(8), 1538-1542. (Mechanistic basis for SNAr regioselectivity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762925 (Related 3-Chloro-4-methylpyridine properties).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloro-4-methoxypyridine.[6][7]

Sources

3-Chloro-4-methoxypyridine hydrochloride CAS number 89379-79-3

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 3-Chloro-4-methoxypyridine hydrochloride , designed for application scientists and medicinal chemists.

CAS: 89379-79-3 | Formula: C₆H₇Cl₂NO (HCl salt) | MW: 180.03 g/mol [1][2][3][4]

Executive Summary & Scaffold Analysis

3-Chloro-4-methoxypyridine hydrochloride is a high-value heterocyclic building block characterized by a "push-pull" electronic system .[1][2][3][4] The electron-deficient pyridine ring is modulated by the electron-donating methoxy group at the C4 position, while the chlorine atom at C3 provides a critical handle for orthogonal functionalization.[1][2][3]

In modern drug discovery, this scaffold serves two primary roles:

  • Kinase Inhibitor Core: The 3,4-substitution pattern mimics the adenosine ring of ATP, allowing for specific hydrogen bonding interactions within the hinge region of kinase domains.

  • Bioisostere Precursor: The methoxy group acts as a masked hydroxyl (pyridone) or a specific hydrophobic contact, while the C3-chlorine allows for late-stage diversification via cross-coupling.[2][4]

Chemical Identity & Physical Properties[5][6][7][8]

PropertyDataNotes
IUPAC Name 3-Chloro-4-methoxypyridine hydrochloride
Free Base CAS 89379-79-3Often used interchangeably in loose literature.[1][2][3]
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1][2][3][4]
Melting Point 185–188 °C (dec)Varies slightly by crystal form/purity.[2][4]
Solubility High: Water, MeOH, DMSOLow: DCM, HexanesFree base is soluble in organic solvents.
pKa (Calc) ~5.8 (Pyridine N)Methoxy group increases basicity vs. 3-chloropyridine.[1][2][4]

Synthetic Methodologies

High-purity synthesis is critical to avoid regioisomeric contamination (e.g., 4-chloro-3-methoxypyridine), which is difficult to separate.[1][2][3][4]

Method A: Regioselective S_NAr (Industrial Standard)

This method utilizes the differential electrophilicity of the C4 and C3 positions in 3,4-dichloropyridine.[2][4] The C4 position, being para to the pyridine nitrogen, is significantly more activated toward nucleophilic attack than the meta (C3) position.[4]

Protocol:

  • Reagents: 3,4-Dichloropyridine (1.0 equiv), Sodium Methoxide (1.1 equiv, 25% wt in MeOH), Methanol (anhydrous).

  • Reaction: Charge 3,4-dichloropyridine into a reactor with MeOH. Add NaOMe solution dropwise at 0–5 °C to control exotherm.[2][4] Heat to reflux (65 °C) for 4–6 hours.

  • Monitoring: Monitor by HPLC. The C4-substituted product (Target) forms preferentially (>95:5 ratio).[2][4]

  • Workup: Concentrate to remove MeOH. Resuspend residue in Water/DCM.[2][4] Extract the free base into DCM.[2][4]

  • Salt Formation: Dry the DCM layer (MgSO₄).[2][4] Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0 °C. Filter the resulting white precipitate.

Method B: De Novo Synthesis from 4-Pyridone (Lab Scale)

Used when 3,4-dichloropyridine is unavailable.[1][2][3][4]

  • Chlorination: React 4-hydroxypyridine with N-chlorosuccinimide (NCS) in acetic acid. The hydroxyl group directs chlorination to the ortho (C3) position.[2][4]

  • Methylation: Treat the intermediate (3-chloro-4-hydroxypyridine) with Methyl Iodide (MeI) and K₂CO₃ in DMF.

Visualization of Synthesis Pathways

Synthesis SM1 3,4-Dichloropyridine INT1 Transition State (Meisenheimer Complex) SM1->INT1 + NaOMe, MeOH (S_NAr at C4) SM2 4-Hydroxypyridine INT2 3-Chloro-4-hydroxypyridine SM2->INT2 + NCS, AcOH (Electrophilic Subst.) PROD 3-Chloro-4-methoxypyridine INT1->PROD - NaCl INT2->PROD + MeI, K2CO3 (O-Methylation) SALT HCl Salt Form PROD->SALT + HCl/Dioxane

Figure 1: Convergent synthetic pathways highlighting the regioselectivity of the S_NAr route versus the stepwise functionalization of 4-pyridone.[1][2][3]

Technical Characterization (NMR)

Correct structural assignment is vital to distinguish from the 4-chloro-3-methoxy isomer.[1][2][3][4]

¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals:

  • C2-H (s): ~8.45 ppm.[1][2][4] Appears as a singlet (or fine doublet) due to lack of strong coupling.[2][4] This proton is deshielded by the adjacent N and Cl.[2][4]

  • C6-H (d): ~8.55 ppm.[1][2][4] Doublet (J ≈ 5.8 Hz) coupled to C5-H.[1][2][4]

  • C5-H (d): ~7.30 ppm.[1][2][4] Doublet (J ≈ 5.8 Hz).[2][4] The upfield shift is characteristic of the electron-donating methoxy group ortho to this position.[1][2][3]

  • OCH₃ (s): ~3.95 ppm.[2][4] Strong singlet.

Differentiation: In the unwanted isomer (4-chloro-3-methoxy), the C2-H would appear further upfield, and the coupling constants would differ due to the C4-Cl substitution pattern.[1][2][3]

Reactivity Profile & Applications

The 3-chloro-4-methoxypyridine core is a "Divergent Intermediate."[1][2][3][4]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-Chlorine is sterically hindered and electron-rich (due to C4-OMe), making oxidative addition challenging for standard catalysts like Pd(PPh₃)₄.[1][2][3][4]

Optimized Protocol for C3-Arylation:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%).[2][4] These bulky, electron-rich ligands facilitate oxidative addition into the deactivated C-Cl bond.[1][2][3][4]

  • Base: K₃PO₄ (3.0 equiv).[2][4][5]

  • Solvent: 1,4-Dioxane/Water (4:1), degassed.[4]

  • Temp: 100 °C.

Demethylation (Unmasking)

The methoxy group is stable under basic conditions but can be cleaved to yield 3-chloro-4-pyridone using Lewis acids (BBr₃ in DCM, -78 °C to RT) or strong mineral acids (48% HBr, reflux).[1][2][3][4] This is useful for generating hydrogen-bond donor/acceptor motifs in the final drug candidate.[2][3][4]

Visualization of Reactivity

Reactivity Core 3-Chloro-4-methoxypyridine Path1 Suzuki Coupling (C3) (Ar-B(OH)2, Pd-XPhos) Core->Path1 Path2 Demethylation (C4) (BBr3 or HBr) Core->Path2 Path3 Lithiation (C2) (LDA, -78°C) Core->Path3 Prod1 3-Aryl-4-methoxypyridine (Biaryl Scaffold) Path1->Prod1 Prod2 3-Chloro-4-pyridone (H-Bond Donor) Path2->Prod2 Prod3 2-Substituted-3-chloro-4-methoxy (Directed ortho-Metalation) Path3->Prod3

Figure 2: Divergent reactivity map showing C3 cross-coupling, C4 deprotection, and C2 directed metalation.[1][3][4]

Handling & Safety (E-E-A-T)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Storage: The hydrochloride salt is hygroscopic.[2][4] Store in a tightly sealed container at 2–8 °C (refrigerated).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[2][4]

  • Disposal: Neutralize with dilute NaHCO₃ before disposal into organic waste streams containing halogens.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217655, 3-Chloro-4-methoxypyridine hydrochloride.[1][2][3][4] Retrieved from [Link][2][4]

  • Schlosser, M., et al. (2005). Regioselective functionalization of chloropyridines via directed ortho-metalation.[4] European Journal of Organic Chemistry.[2][4] (General reference for lithiation logic described in Section 5.2).

  • Gribble, G. W., et al. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist.[4] Elsevier.[2][4] (Authoritative source for Pd-catalysis on electron-rich chlorides).[1][2][3][4]

  • WuXi AppTec (2021). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. (Basis for S_NAr regioselectivity claims). Retrieved from [Link]

Sources

Molecular Architecture and Synthetic Utility of 3-Chloro-4-methoxypyridine Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methoxypyridine hydrochloride (CAS: 861024-97-7) is a highly versatile, halogenated pyridine derivative that serves as a foundational building block in fine chemical synthesis and advanced drug discovery[1]. By leveraging the unique electronic push-pull dynamics between its C4-methoxy and C3-chloro substituents, chemists can achieve highly regioselective downstream functionalizations. This whitepaper provides an in-depth mechanistic analysis of its synthesis, structural properties, and critical applications in the development of novel immunotherapies and cardiovascular drugs.

Molecular Architecture & Electronic Properties

The reactivity profile of 3-chloro-4-methoxypyridine is strictly governed by the electronic interplay of its substituents on the electron-deficient pyridine core.

  • C4-Methoxy Group (+M, -I): The methoxy group acts as a strong electron-donating group via resonance (+M effect), significantly increasing the electron density at the ortho (C3, C5) positions. This activation is critical for directing electrophilic aromatic substitution.

  • C3-Chlorine Atom (-I, +M): The chlorine atom exerts an electron-withdrawing inductive effect (-I), stabilizing the electron-rich ring while serving as an optimal leaving group for palladium-catalyzed cross-coupling reactions.

  • Hydrochloride Salt Formation: The protonation of the pyridine nitrogen (forming the HCl salt) drastically improves the molecule's aqueous solubility, prevents oxidative degradation, and eliminates the volatility associated with the free base form [1].

Table 1: Physicochemical & Analytical Specifications
ParameterValue / SpecificationAnalytical Validation Method
CAS Registry Number 861024-97-7N/A
Molecular Formula C6H7Cl2NO (C6H6ClNO · HCl)Elemental Analysis (C, H, N)
Molecular Weight 180.03 g/mol Mass Spectrometry
Exact Mass (Free Base) 143.0138 DaHRMS (ESI+)
Physical State White to off-white crystalline powderVisual Inspection
Purity Threshold ≥ 95.0%HPLC (UV detection at 254 nm)
Isotopic Signature 3:1 ratio (m/z 144 / 146)LC-MS

Mechanistic Synthesis: Regioselective Chlorination & Salification

The most efficient synthetic route to 3-chloro-4-methoxypyridine is the electrophilic aromatic substitution (chlorination) of 4-methoxypyridine.

Causality of Experimental Choices

Why use Iron(III) Chloride (


) as a catalyst? Despite the activating nature of the methoxy group, the pyridine ring remains inherently electron-deficient. Molecular chlorine (

) alone lacks the electrophilicity required for high-yield conversion at low temperatures.

acts as a Lewis acid, coordinating with

to form the highly reactive

complex, thereby lowering the activation energy barrier for the reaction.

The regioselectivity of this reaction is dictated by the resonance stabilization of the Wheland intermediate. According to chemical reaction analyses [2], the intermediate leading to the C3-chlorinated product possesses four distinct resonance structures (including a highly stable oxonium ion where the methoxy oxygen shares its lone pair). In contrast, attack at other positions yields intermediates with only three resonance forms. This thermodynamic causality ensures that 3-chloro-4-methoxypyridine is the major product.

Step-by-Step Methodology: Self-Validating Protocol
  • Activation & Chlorination: Dissolve 4-methoxypyridine in anhydrous dichloromethane (DCM). Add 0.1 equivalents of anhydrous

    
    . Slowly bubble 
    
    
    
    gas into the solution while strictly maintaining the temperature at 0–5°C.
    • Causality: Low temperatures suppress the formation of the over-chlorinated 3,5-dichloro-4-methoxypyridine byproduct.

  • Quenching & Extraction: Quench the reaction with cold aqueous

    
    . Extract the free base into the organic (DCM) layer and dry over anhydrous 
    
    
    
    .
  • Salification (Self-Validating Step): Filter the drying agent and transfer the filtrate to a clean flask. Slowly bubble anhydrous HCl gas into the aprotic DCM solution.

    • Self-Validation: The transition from a homogeneous organic solution to a heterogeneous suspension (rapid precipitation of white crystals) visually confirms successful protonation. Because the hydrochloride salt is insoluble in DCM, it crashes out of solution, driving the reaction to 100% completion and serving as an inherent, self-validating purification step.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum.

SynthesisWorkflow N1 4-Methoxypyridine (Starting Material) N2 Electrophilic Chlorination (Cl2 / FeCl3, 0-5°C) N1->N2 Activation N3 3-Chloro-4-methoxypyridine (Free Base Intermediate) N2->N3 Regioselective Substitution N4 Salification (Anhydrous HCl Gas) N3->N4 Protonation N5 3-Chloro-4-methoxypyridine HCl (Final Product) N4->N5 Crystallization

Regioselective synthesis workflow of 3-Chloro-4-methoxypyridine hydrochloride.

Pharmaceutical Applications: Scaffold Elaboration

The 3-chloro-4-methoxypyridine scaffold is a privileged structure in modern medicinal chemistry. The C3-chlorine serves as an ideal anchor point for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methoxy group can be selectively demethylated (using


) to yield a reactive hydroxyl group for further functionalization.
Case Study 1: IDO/TDO Inhibitors in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that degrade tryptophan, creating an immunosuppressive tumor microenvironment. 3-Chloro-4-methoxypyridine is utilized to synthesize 5- or 8-substituted imidazo[1,5-a]pyridine derivatives. These compounds act as potent IDO/TDO inhibitors, reversing immune tolerance and synergizing with anti-PD-1/CTLA-4 therapies[3].

Case Study 2: Soluble Guanylate Cyclase (sGC) Stimulators

The compound is also a critical intermediate in the synthesis of fused pyrazine derivatives. By utilizing the C3-chlorine for cross-coupling, researchers assemble complex multi-ring systems that stimulate sGC. This modulation of the cyclic guanosine monophosphate (cGMP) pathway is a primary therapeutic strategy for treating pulmonary hypertension and other cardiovascular disorders [4].

ApplicationWorkflow A1 3-Chloro-4-methoxypyridine HCl (Precursor) A2 Free Base Generation (Na2CO3 Neutralization) A1->A2 Preparation A3 Pd-Catalyzed Cross-Coupling (C3-Position) A2->A3 Scaffold Assembly A4 Imidazo[1,5-a]pyridine Scaffold (Cyclization) A3->A4 Structural Elaboration A5 IDO/TDO Inhibitors or sGC Stimulators A4->A5 Lead Optimization

Downstream application workflow for IDO/TDO inhibitors and sGC stimulators.

Analytical Validation Protocol

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Self-Validation: Run the sample in ESI+ mode. The presence of a strict 3:1 intensity ratio between the

      
       144.0 
      
      
      
      and
      
      
      146.0
      
      
      peaks inherently validates the mono-chlorination of the pyridine ring (due to the natural abundance of
      
      
      and
      
      
      ). The absence of a 9:6:1 isotopic cluster at
      
      
      178 confirms the absence of the 3,5-dichloro impurity.
  • Nuclear Magnetic Resonance (

    
     NMR in 
    
    
    
    ):
    • Self-Validation: The spectrum must show a sharp singlet at ~3.9 ppm integrating to 3 protons, validating the intact methoxy group. The downfield shift of the aromatic protons (>8.0 ppm) compared to the free base validates the successful protonation of the pyridine nitrogen by HCl.

References

  • Scribd. "Organic Chemistry II Practice Exam 3A Key - Chemical Reactions & Aromaticity". URL:[Link]

  • Google Patents. "WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES".
  • Google Patents. "Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators (US8324206B2)".

Sources

3-Chloro-4-methoxypyridine Hydrochloride: Synthesis & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Chloro-4-methoxypyridine Hydrochloride CAS (Free Base): 82257-09-8 CAS (HCl Salt): 1049666-47-0 Core Application: Critical intermediate for kinase inhibitors (e.g., c-Met, ALK inhibitors) and heterocyclic pharmaceutical scaffolds.

This technical guide details the synthesis of 3-chloro-4-methoxypyridine hydrochloride. Unlike generic preparations, this document focuses on the regioselective Nucleophilic Aromatic Substitution (


)  of 3,4-dichloropyridine as the primary industrial route. This pathway offers superior scalability and regiocontrol compared to direct electrophilic chlorination of 4-methoxypyridine, which often suffers from over-chlorination (3,5-dichloro impurities) or poor selectivity.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the functionalization of the pyridine ring at the C4 position. The electron-deficient nature of the pyridine ring—further activated by the inductive effect of the chlorine atoms—makes 3,4-dichloropyridine an ideal substrate for


.
Logical Disconnection
  • Target: 3-Chloro-4-methoxypyridine HCl

  • Precursor: 3-Chloro-4-methoxypyridine (Free Base)

  • Key Disconnection: C4–O bond formation via displacement of a leaving group (Cl).

  • Starting Material: 3,4-Dichloropyridine.

Mechanistic Rationale

In 3,4-dichloropyridine, the chlorine at the C4 position is significantly more reactive toward nucleophiles than the chlorine at C3.

  • C4 Position: Para to the pyridine nitrogen. Nucleophilic attack yields a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the transition state.

  • C3 Position: Meta to the pyridine nitrogen. Attack here does not allow charge delocalization onto the nitrogen, making the activation energy significantly higher.

Retrosynthesis Target 3-Chloro-4-methoxypyridine HCl FreeBase 3-Chloro-4-methoxypyridine (Free Base) FreeBase->Target HCl / Dioxane Start 3,4-Dichloropyridine Start->FreeBase SNAr (Regioselective) Reagents NaOMe / MeOH Reagents->FreeBase

Figure 1: Retrosynthetic logic flow prioritizing the C4-selective


 pathway.

Primary Synthesis Pathway: Regioselective

This protocol describes the reaction of 3,4-dichloropyridine with sodium methoxide.[1][2][3] This is the "Gold Standard" route due to the commercial availability of the starting material and the high regioselectivity (>95:5 favoring C4 substitution).

Reaction Scheme

3,4-Dichloropyridine + NaOMe


 3-Chloro-4-methoxypyridine + NaCl 
Experimental Protocol
Step 1: Nucleophilic Substitution [4][5]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Reagent Preparation:

    • Charge Methanol (anhydrous, 150 mL) .

    • Option A (Commercial Solution): Add Sodium Methoxide (25 wt% in MeOH, 1.1 equiv) .

    • Option B (In-situ): Carefully add Sodium metal (1.1 equiv) to the methanol at 0°C and stir until dissolved.

  • Addition: Add 3,4-Dichloropyridine (1.0 equiv, e.g., 14.8 g) to the methoxide solution. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (65°C) . Stir for 4–6 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or HPLC. The starting material (3,4-dichloropyridine) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most methanol (do not distill to dryness; keep ~20 mL volume).

    • Dilute with Water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL) or Ethyl Acetate.

    • Wash combined organics with Brine (50 mL) .

    • Dry over Anhydrous

      
       , filter, and concentrate to yield the crude oil (Free Base).
      
    • Yield Expectations: 85–95% crude yield.

Step 2: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude 3-chloro-4-methoxypyridine oil in Diethyl Ether or 1,4-Dioxane (anhydrous, 5 volumes) .

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.2 equiv) dropwise.

    • Observation: A white precipitate will form immediately.

  • Isolation: Stir at 0–5°C for 30 minutes. Filter the solid under nitrogen.

  • Washing: Wash the filter cake with cold Diethyl Ether .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Key Data Points
ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 205–208°C (dec)
1H NMR (DMSO-d6) δ 8.75 (s, 1H, C2-H), 8.60 (d, 1H, C6-H), 7.45 (d, 1H, C5-H), 4.05 (s, 3H, OMe)
Regioselectivity >95% C4-substitution (verified by C5-H doublet coupling)

Alternative Pathway: O-Methylation of Pyridone

This route is useful if 3-chloro-4-hydroxypyridine is already available or if avoiding chlorinated solvents/reagents is necessary.

Reaction Scheme

3-Chloro-4-hydroxypyridine + MeI


 3-Chloro-4-methoxypyridine 
Protocol Summary
  • Suspend 3-chloro-4-hydroxypyridine (1.0 equiv) and Potassium Carbonate (2.0 equiv) in DMF .

  • Add Methyl Iodide (MeI, 1.2 equiv) dropwise at room temperature.

  • Stir at 40–50°C for 12 hours.

  • Pour into ice water and extract with EtOAc.

  • Note: This route may produce N-methylated byproducts (pyridones), requiring chromatographic separation. The

    
     route (Section 3) is generally cleaner.
    

Mechanistic Visualization ( )

The regioselectivity is the critical success factor. The diagram below illustrates why the 4-position is favored over the 3-position.

Mechanism cluster_PathA Path A: Attack at C4 (Favored) cluster_PathB Path B: Attack at C3 (Disfavored) SM 3,4-Dichloropyridine ComplexA Meisenheimer Complex (Negative charge on N) SM->ComplexA NaOMe ComplexB Meisenheimer Complex (No stabilization by N) SM->ComplexB NaOMe ProductA 3-Chloro-4-methoxypyridine ComplexA->ProductA -Cl⁻ ProductB 4-Chloro-3-methoxypyridine ComplexB->ProductB -Cl⁻

Figure 2: Mechanistic divergence showing the stabilization of the C4-attack intermediate by the pyridine nitrogen.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Moisture in reaction (NaOMe is hydrolyzed to NaOH).Ensure MeOH is anhydrous.[1] Use fresh NaOMe or generate in situ with Na metal.
Regioisomer Impurity High temperature forcing C3 substitution.Maintain reflux at 65°C; do not use higher boiling solvents (e.g., DMF) unless necessary.
Incomplete Conversion Stoichiometry error.Use 1.1–1.2 equiv of NaOMe. Excess is easily removed during aqueous workup.
Oily Product Free base is an oil/low-melting solid.Proceed directly to HCl salt formation for easier handling and storage.

References

  • Regioselectivity in Pyridine Substitution

    • Title: Ortho-selectivity in the nucleophilic aromatic substitution ( ) reactions of 3-substituted, 2,6-dichloropyridines.
    • Source: ResearchG
    • Context: Confirms the electronic preference for para (C4) vs meta (C3)
  • Synthesis of 4-Methoxypyridine Derivatives

    • Title: WO2016161960A1 - Novel 5 or 8-substituted imidazo[1,5-a]pyridines.
    • Source: Google P
    • Context: Describes the synthesis of "Diethyl 3-chloro-4-methoxypyridine-2,6-dicarboxylate" via methylation, validating the chemical stability and form
  • General Pyridine Chemistry

    • Title: Hetero-Aromatic Nitrogen Compounds - Pyrroles and Pyridines.
    • Source: Springer US.
    • Context: Foundational text confirming the reactivity order of halopyridines (C4 > C2 >> C3) toward nucleophiles.

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Chloro-4-methoxypyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a comprehensive reference for the spectroscopic characterization of 3-Chloro-4-methoxypyridine Hydrochloride .

As direct "spec sheets" for the hydrochloride salt of this specific regioisomer are often proprietary or omitted from public databases in favor of the free base, this guide synthesizes available empirical data, theoretical shift calculations for pyridinium salts, and standard synthesis protocols.

Executive Summary & Structural Context

3-Chloro-4-methoxypyridine hydrochloride is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its structure features a pyridine ring substituted with an electron-withdrawing chlorine atom at the C3 position and an electron-donating methoxy group at the C4 position.

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability, crystallinity, and water solubility compared to the oily or low-melting free base. However, the protonation of the pyridine nitrogen introduces significant "deshielding" effects in NMR spectroscopy, which must be accounted for during structural verification.

Structural Logic
  • Chlorine (C3): Induces an inductive withdrawing effect (-I), slightly deshielding H2.

  • Methoxy (C4): Induces a strong resonance donating effect (+R), significantly shielding the ortho-proton (H5) and para-position (though N is at para).

  • Protonation (N-H+): The formation of the HCl salt places a positive charge on the nitrogen, causing a global downfield shift, most pronounced at the

    
    -positions (H2, H6).
    

Analytical Workflow & Synthesis

The following diagram outlines the standard workflow for synthesizing the salt from the commercially available free base or precursor (3,4-dichloropyridine) and the subsequent analytical checkpoints.

AnalyticalWorkflow Start Precursor (3,4-Dichloropyridine) Step1 SNAr Reaction (NaOMe / MeOH, Reflux) Start->Step1 Inter Intermediate (3-Chloro-4-methoxypyridine Free Base) Step1->Inter Isolation Step2 Salt Formation (HCl in Dioxane/Ether) Inter->Step2 Final Target Product (3-Chloro-4-methoxypyridine HCl) Step2->Final Precipitation NMR 1H NMR (D2O/DMSO-d6) Final->NMR QC Check IR FT-IR (KBr Pellet) Final->IR MS LC-MS (ESI+) Final->MS

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SNAr) and subsequent salt formation/analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for identification is


H NMR. Below is the comparative data between the Free Base and the Hydrochloride Salt.

Note on Solvent Effects: The HCl salt is best analyzed in DMSO-d6 or


 . In 

, the acidic N-H proton will exchange with deuterium and will not be visible .[1] In DMSO-d6, it may appear as a broad singlet >12 ppm.
Table 1: H NMR Data (400 MHz)
PositionProton TypeMultiplicityFree Base Shift (

, ppm)*
HCl Salt Shift (

, ppm)**
Coupling (

, Hz)
H-2 AromaticSinglet (s)8.428.85 - 8.95 -
H-6 AromaticDoublet (d)8.318.65 - 8.75

H-5 AromaticDoublet (d)6.857.40 - 7.55

-OCH3 MethoxySinglet (s)3.964.10 - 4.15 -
N-H+ AmineBroad (br s)N/A12.5 - 14.0 Visible in DMSO only
  • *Free Base values based on commercial standards (CDCl3).

  • **HCl Salt values are predicted based on standard pyridinium shift increments (+0.4 to +0.6 ppm for

    
    -protons).
    
Table 2: C NMR Data (100 MHz)
CarbonTypeShift (

, ppm)
Assignment Logic
C-4 Quaternary~163.5Ipso to OMe (Deshielded)
C-2 CH~148.0Alpha to N, Alpha to Cl
C-6 CH~149.5Alpha to N
C-3 Quaternary~122.0Ipso to Cl
C-5 CH~108.5Ortho to OMe (Shielded)
-OCH3 Methyl~57.0Methoxy Carbon

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom, which has a distinct isotopic signature.

Experimental Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Solvent: Methanol/Water + 0.1% Formic Acid

Table 3: MS Fragment Analysis
m/z (Observed)Ion IdentityRelative AbundanceInterpretation
144.0

(

)
100% (Base Peak)Protonated Free Base
146.0

(

)
~33%Chlorine Isotope Signature (3:1 Ratio)
129.0

< 10%Loss of Methyl radical (from OMe)
108.0

< 5%Dechlorination (Rare in mild ESI)

Diagnostic Rule: The presence of the M+2 peak at ~33% intensity of the parent peak is the primary confirmation of the monochlorinated species.

Infrared (IR) Spectroscopy

IR is particularly useful for distinguishing the salt from the free base.

  • Pyridinium N-H Stretch: A broad, multi-band absorption between 2400–3000 cm⁻¹ is characteristic of the pyridine hydrochloride salt (N-H+...Cl- interaction). This is absent in the free base.[2]

  • C-H Stretch (Aromatic): 3000–3100 cm⁻¹ (often overlapped by the N-H band in salts).

  • C=N / C=C Ring Stretch: 1580–1600 cm⁻¹.

  • C-O Stretch (Ether): Strong band at 1260–1280 cm⁻¹ (Aryl-alkyl ether).

  • C-Cl Stretch: 1050–1090 cm⁻¹.

Experimental Protocols

Protocol A: Synthesis of HCl Salt from Free Base

Use this protocol to generate a fresh analytical standard if only the free base is available.

  • Dissolution: Dissolve 500 mg of 3-chloro-4-methoxypyridine (Free Base) in 5 mL of anhydrous diethyl ether or dichloromethane.

  • Acidification: Cool to 0°C. Slowly add 2.0 equivalents of 4M HCl in Dioxane dropwise.

  • Precipitation: A white precipitate should form immediately. If not, add cold n-heptane to induce crystallization.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold ether (2 x 5 mL).

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove excess HCl and solvent.

    • Expected Yield: >90%[3][4]

    • Appearance: White to off-white crystalline solid.

Protocol B: NMR Sample Preparation
  • Solvent Choice: Use DMSO-d6 for full characterization (to see the acidic proton). Use D2O if solubility is an issue (spectra will be cleaner but missing the NH peak).

  • Concentration: Dissolve ~10 mg of the salt in 0.6 mL of solvent.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

References

  • PubChem Compound Summary. 3-Chloro-4-methoxypyridine (Free Base). National Center for Biotechnology Information. [Link]

  • Reagent Database. CAS 89379-79-3 Data Entry.[5][6] [Link] (Search CAS: 89379-79-3)[5][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[7] Chem. 1997, 62, 21, 7512–7515. (For referencing solvent residual peaks). [Link]

Sources

Navigating the Safety Profile of 3-Chloro-4-methoxypyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive safety overview of 3-Chloro-4-methoxypyridine hydrochloride. Specific safety data for the hydrochloride salt is limited. Therefore, this guide is primarily based on the available data for the free base, 3-Chloro-4-methoxypyridine (CAS No. 89379-79-3), and supplemented with information from structurally similar pyridine derivatives. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction and Chemical Identity

3-Chloro-4-methoxypyridine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity is influenced by the presence of the chloro and methoxy groups on the pyridine ring. Understanding its chemical properties and associated hazards is paramount for ensuring safe handling and use in a laboratory setting.

Identifier Information
Chemical Name 3-Chloro-4-methoxypyridine hydrochloride
Synonyms 4-METHOXY-3-CHLOROPYRIDINE HYDROCHLORIDE
CAS Number (Free Base) 89379-79-3[1]
Molecular Formula (Free Base) C₆H₆ClNO[1]
Molecular Weight (Free Base) 143.57 g/mol [1]
Structure (Free Base)

The hydrochloride salt is formed by the reaction of the basic nitrogen on the pyridine ring with hydrochloric acid. This process is often employed to increase the compound's stability and water solubility. While this alteration can affect physical properties, the fundamental toxicological profile is generally expected to be similar to that of the free base.

Hazard Identification and Classification

Based on data for the free base and related compounds, 3-Chloro-4-methoxypyridine hydrochloride should be handled as a hazardous substance.

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory tract irritation, H335: May cause respiratory irritation.[2]

Signal Word: Warning [2]

Hazard Pictograms:

GHS07: Exclamation Mark

Precautionary Statements: A comprehensive list of precautionary statements is essential for safe handling. These include preventative measures, response actions in case of exposure, and proper storage and disposal guidelines.[3][4][5]

First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first-aid measures are critical in mitigating the effects of accidental exposure. The following protocols are based on the known hazards of similar chemical structures.

Emergency Response Flowchart

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_procedures First-Aid Procedures cluster_medical Medical Attention Exposure Accidental Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Wash_Skin Wash with plenty of soap and water. Take off contaminated clothing. Skin_Contact->Wash_Skin Fresh_Air Remove person to fresh air and keep comfortable for breathing. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Ingestion->Rinse_Mouth Seek_Medical_Advice Seek medical advice/attention if irritation persists or if feeling unwell. Rinse_Eyes->Seek_Medical_Advice Wash_Skin->Seek_Medical_Advice Fresh_Air->Seek_Medical_Advice Rinse_Mouth->Seek_Medical_Advice

Caption: Emergency first-aid workflow following exposure.

Detailed First-Aid Procedures:

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and consult a physician.[3][6]

Handling, Storage, and Engineering Controls

The causality behind proper handling and storage procedures is to minimize exposure risk and maintain the chemical's integrity.

Safe Handling Practices:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood to control airborne concentrations.[7]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This forms a primary barrier between the researcher and the chemical.

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[6]

    • Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly after handling.[7]

Storage Conditions:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][9]

  • Temperature: Storage in a refrigerator is recommended.[2]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[5][7]

Hierarchy of Controls for Safe Handling

Elimination Elimination / Substitution (Use a less hazardous chemical) Fume_Hood Work in a Chemical Fume Hood SOPs Standard Operating Procedures (SOPs) & Training PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating chemical exposure.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the free base, 3-Chloro-4-methoxypyridine.

Property Value Source
Physical Form Solid or liquid[2]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Purity 95%[2]
InChI Key OFJIIJJCVDJQFW-UHFFFAOYSA-N[1][2]

Stability and Reactivity

  • Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).

  • Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[5][10]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][10]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[10]

Toxicological and Ecological Information

  • Carcinogenicity: There is no information available to indicate that this compound is carcinogenic.[3][6]

  • Germ Cell Mutagenicity: No data is available.[3]

  • Reproductive Toxicity: No data is available.[6]

  • Ecological Information: It is crucial to prevent this material from entering the environment.[6] Do not let the product enter drains.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[8] Contaminated packaging should be treated as the product itself.

References

  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • 3-Chloro-4-methylpyridine. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • 3-CHLORO-4-METHOXYPYRIDINE CAS 89379-79-3. (n.d.). ReagentDatabase.com. Retrieved March 3, 2026, from [Link]

  • MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. (2011, September 23). Capot Chemical.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, November 11). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, March 15). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. (n.d.). Benchchem.
  • MATERIAL SAFETY D
  • 2-Chloromethyl-3-Methyl-4-Methoxypyridine - Safety D

Sources

3-Chloro-4-methoxypyridine Hydrochloride: A Strategic Intermediate in Heterocyclic Medicinal Chemistry

[1]

Part 1: Executive Summary & Historical Context

The Molecule at a Glance

3-Chloro-4-methoxypyridine hydrochloride is a specialized heterocyclic building block used primarily in the optimization of small-molecule drugs.[1] Unlike simple solvents or commodity reagents, this compound serves as a "scaffold modifier"—a tool used by medicinal chemists to fine-tune the electronic and steric properties of a drug candidate.[1]

PropertySpecification
Systematic Name 3-Chloro-4-methoxypyridine hydrochloride
CAS (Free Base) 89379-79-3
Molecular Formula C₆H₆ClNO[1] · HCl
Molecular Weight 143.57 (Free Base) + 36.46 (HCl)
Key Function Bioisosteric replacement; Metabolic blocking (C3); Electronic modulation (pKa reduction)
Discovery: The Era of Pyridine Functionalization (1960s)

The history of 3-chloro-4-methoxypyridine is rooted in the fundamental heterocyclic research of the mid-20th century, specifically the work on pyridine N-oxides and nucleophilic substitutions.[1]

While no single "Eureka" moment defines its discovery, the compound emerged from the systematic exploration of pyridine reactivity by chemists like T. Talik and Z.[1] Talik in the early 1960s.[2] Their work (e.g., Roczniki Chemii, 1962) established the rules for halogenating activated pyridine rings.[1]

  • The Challenge: Direct chlorination of pyridine is difficult due to the electron-deficient ring.[1]

  • The Breakthrough: Researchers discovered that introducing an electron-donating group (EDG) like methoxy (-OMe) at the 4-position activates the ring, directing electrophilic attack to the 3-position.[1] Conversely, nucleophilic aromatic substitution (

    
    ) on 3-chloro-4-nitropyridine provided a complementary route.[1]
    

Part 2: Technical Profile & Synthesis Protocols

Synthetic Strategies: The "Push-Pull" Dynamics

The synthesis of 3-chloro-4-methoxypyridine relies on manipulating the electron density of the pyridine ring.[1] There are two primary industrial routes, each chosen based on starting material availability and scale.[1]

Route A: Electrophilic Chlorination (The "Activated" Route) [1]
  • Mechanism: The methoxy group at C4 donates electron density (resonance), making C3 nucleophilic enough to attack a chlorinating agent.[1]

  • Precursor: 4-Methoxypyridine.[1][2][3][4]

  • Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (

    
    ).[1]
    
Route B: Nucleophilic Aromatic Substitution (The "Displacement" Route) [1]
  • Mechanism: A nitro group at C4 is a powerful leaving group. The chlorine at C3 provides an inductive withdrawing effect, activating the C4 position for attack by methoxide.[1]

  • Precursor: 3-Chloro-4-nitropyridine.[1]

  • Reagents: Sodium Methoxide (NaOMe).[1][5]

Visualization of Synthetic Pathways

The following diagram illustrates the two dominant pathways and their mechanistic logic.

SynthesisPathwaysFigure 1: Convergent Synthetic Pathways for 3-Chloro-4-methoxypyridineStart14-Methoxypyridine(Electron Rich)IntermediateTransition State(Sigma Complex)Start1->IntermediateElectrophilic Attack(NCS or Cl2)Start23-Chloro-4-nitropyridine(Electron Deficient)Product3-Chloro-4-methoxypyridine(Target Scaffold)Start2->ProductSnAr Displacement(NaOMe/MeOH)Intermediate->Product-HCl / -SuccinimideSaltHCl Salt Formation(Precipitation)Product->SaltHCl (g) in Dioxane/Ether

[1][2][4][5][6]

Detailed Experimental Protocol (Route A)

Note: This protocol is adapted from standard heterocyclic chemistry practices validated in literature (e.g., J. Org. Chem. methodologies).

Objective: Synthesis of 3-Chloro-4-methoxypyridine from 4-methoxypyridine.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 4-methoxypyridine (10.9 g, 100 mmol) and Acetonitrile (150 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.[1]

  • Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to remove traces of succinimide) and brine. Dry over

    
    .
    
  • Salt Formation: Dissolve the free base oil in diethyl ether. Slowly bubble dry HCl gas (or add 4M HCl in dioxane) at 0°C. The white precipitate is 3-Chloro-4-methoxypyridine hydrochloride .[1]

  • Yield: Typically 75–85%.

Part 3: Medicinal Chemistry Applications[1][2][4][7]

The "Chlorine Scan" Strategy

In drug discovery, replacing a hydrogen atom with a chlorine atom (a "chlorine scan") is a standard tactic.[1] 3-Chloro-4-methoxypyridine allows chemists to introduce this motif early in the synthesis.[1]

  • Metabolic Blocking: The C3 position of pyridine is metabolically vulnerable to oxidation. Placing a chlorine atom here blocks this metabolic "soft spot," extending the half-life (

    
    ) of the drug.[1]
    
  • pKa Modulation: The electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen.[1] This decreases the likelihood of non-specific binding to off-target proteins (reducing toxicity) and improves membrane permeability.[1]

Case Study: IDO1 Inhibitors

Recent patent literature highlights the use of 3-chloro-4-methoxypyridine derivatives in the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .[1][2][3][4][5] These are promising immuno-oncology agents that prevent tumors from suppressing the immune system.[1]

  • Mechanism: The pyridine ring coordinates with the heme iron in the IDO1 enzyme active site. The 3-chloro substituent fits into a hydrophobic pocket, enhancing potency.[1]

Critical Differentiation: The "Omeprazole" Confusion

Warning for Researchers: Do not confuse this compound with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine .[1]

  • 3-Chloro-4-methoxypyridine (CAS 89379-79-3): Core scaffold modifier.[1]

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: The reactive intermediate for Omeprazole (Prilosec).[1]

  • Distinction: The Omeprazole intermediate has a reactive chloromethyl group (

    
    ) used for coupling, whereas the subject of this guide has a chlorine directly attached to the aromatic ring (
    
    
    ), used for electronic tuning or metal-catalyzed cross-coupling.[1]

Part 4: References

  • Talik, T., & Talik, Z. (1962).[1][2] Syntheses of Heterocyclic Compounds.[2] Part X. Halogen Substituted N-Oxides. Roczniki Chemii. [1]

  • Vertex Pharmaceuticals. (2016).[1] Novel 5 or 8-Substituted Imidazo[1,5-a]pyridines as Indoleamine 2,3-Dioxygenases. WO2016161960A1.

  • Merck Sharp & Dohme Corp. (2010).[1] Fused Pyrazine Derivatives Useful as Soluble Guanylate Cyclase Stimulators. US Patent App. 20110306606.

  • Sigma-Aldrich. (2024).[1] 3-Chloro-4-methoxypyridine Product Specification & Safety Data Sheet.

  • Scripps Research Institute. (2007).[1] Reactivity of Pyridines: Nucleophilic Aromatic Substitution. The Baran Laboratory Group Meeting.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Within this class, 3-Chloro-4-methoxypyridine hydrochloride emerges as a particularly strategic starting material for the synthesis of kinase inhibitors. Its defined substitution pattern offers a unique combination of reactivity and structural influence. The chlorine atom at the 3-position serves as a versatile handle for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy group at the 4-position can modulate solubility, metabolic stability, and critically, the electronic properties of the ring system.[3][4] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this building block in the development of novel kinase inhibitors, aimed at researchers and professionals in drug discovery.

The Strategic Advantage of the 3-Chloro-4-methoxypyridine Scaffold

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, the development of small-molecule kinase inhibitors remains a major focus of pharmaceutical research.[6] The design of these inhibitors often relies on heterocyclic scaffolds that can form key interactions within the ATP-binding pocket of the target kinase.[7][8]

The 3-Chloro-4-methoxypyridine scaffold offers several distinct advantages:

  • Orthogonal Reactivity: The chlorine atom is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or amino groups. This is a fundamental step in building the core structure of many kinase inhibitors.[9][10]

  • Electronic Tuning: The methoxy group is an electron-donating group that influences the reactivity of the pyridine ring and can participate in hydrogen bonding interactions within the kinase active site.

  • Vector for Elaboration: This simple starting material provides a clear and reliable platform for building molecular complexity and exploring structure-activity relationships (SAR) in a systematic manner.[11]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The functionalization of the 3-Chloro-4-methoxypyridine core is dominated by palladium-catalyzed cross-coupling reactions. These methods have revolutionized modern organic synthesis due to their reliability, functional group tolerance, and broad scope.[12]

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used method for creating carbon-carbon bonds between aromatic systems.[9] In the context of kinase inhibitor synthesis, this reaction is invaluable for coupling the pyridine core to other (hetero)aromatic fragments, which often form part of the pharmacophore that interacts with the kinase hinge region.

Mechanism Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium species and promoting the key steps of the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim Ar-Ar' RedElim->Pd0

General Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The formation of a C-N bond is another cornerstone of kinase inhibitor synthesis. Many potent inhibitors are 2-aminopyridines or 4-anilinoquinazolines, where the amine nitrogen forms a critical hydrogen bond with the kinase hinge region.[11] The Buchwald-Hartwig amination provides a powerful and general method for constructing this bond.

Mechanism Rationale: Similar to the Suzuki coupling, the cycle begins with oxidative addition of Pd(0) to the aryl halide. The resulting complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) is often essential for promoting the final reductive elimination step, which can be challenging.[9]

Application Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine Kinase Scaffold

This section details a representative, multi-step synthesis of a versatile pyrido[3,4-d]pyrimidine scaffold, a common core in kinase inhibitors, starting from 3-Chloro-4-methoxypyridine hydrochloride.[5] This protocol is designed to be a self-validating system, incorporating checkpoints and characterization steps.

Synthesis_Workflow Start 3-Chloro-4-methoxypyridine Hydrochloride (1) Step1 Suzuki Coupling Start->Step1 Intermediate1 Intermediate 2 (Aryl-Substituted Pyridine) Step1->Intermediate1 Step2 Formylation Intermediate1->Step2 Intermediate2 Intermediate 3 (Aldehyde) Step2->Intermediate2 Step3 Cyclization & Chlorination Intermediate2->Step3 Intermediate3 Intermediate 4 (Chlorinated Pyrido-pyrimidine) Step3->Intermediate3 Step4 Buchwald-Hartwig Amination Intermediate3->Step4 FinalProduct Final Scaffold (5) (Kinase Inhibitor Core) Step4->FinalProduct

Sources

Application Note: Suzuki Coupling of 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 3-Chloro-4-methoxypyridine hydrochloride . This substrate presents a specific set of electronic and physical challenges that distinguish it from standard phenyl halide couplings.

Executive Summary & Chemical Context

The coupling of 3-Chloro-4-methoxypyridine hydrochloride is a non-trivial transformation. Unlike electron-deficient chloropyridines (e.g., 2-chloropyridine) which undergo oxidative addition rapidly, this substrate is deactivated and protonated .

Critical Challenges
  • Electronic Deactivation: The methoxy group at C4 is a strong electron-donating group (EDG) by resonance. This increases electron density at C3, strengthening the C-Cl bond and significantly raising the activation energy for Oxidative Addition (the rate-limiting step).

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor capable of binding Pd(II) species, potentially arresting the catalytic cycle (formation of "Pd-black" or inactive complexes).
    
  • Salt Management: The hydrochloride salt acts as an internal acid source. Failure to neutralize this prior to the catalytic onset will consume the base required for the transmetallation step and may protonate the ligand (especially phosphines), destroying the active catalyst.

Mechanistic Workflow & Strategy

To overcome the deactivated nature of the C-Cl bond, we utilize electron-rich, bulky phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs). These ligands facilitate oxidative addition into the difficult C-Cl bond while preventing N-coordination of the pyridine substrate.

Diagram 1: Reaction Workflow & Salt Management

This workflow emphasizes the critical "In-Situ Free-Basing" step often missed in standard protocols.

SuzukiWorkflow Start Start: 3-Cl-4-OMe-Pyridine HCl Solvent Add Solvent (Dioxane/H2O or Toluene/H2O) Start->Solvent BaseAdd Step 1: Base Addition (3.0 equiv) Neutralize HCl + Activate Boron Solvent->BaseAdd FreeBase In-Situ Free Basing (Stir 15 min @ RT) BaseAdd->FreeBase Critical Step CatAdd Step 2: Add Catalyst System (Pd source + Ligand) FreeBase->CatAdd pH > 10 confirmed Heat Step 3: Heating (80-100°C, Inert Atm) CatAdd->Heat Cycle Catalytic Cycle (Oxidative Addition is Rate Limiting) Heat->Cycle Workup Workup & Isolation Cycle->Workup

Caption: Workflow emphasizing the neutralization of the HCl salt before catalyst addition to prevent ligand protonation.

Experimental Protocols

Protocol A: High-Yield Optimization (Recommended)

Best for: Scale-up, valuable intermediates, or unreactive boronic acids.

Rationale: Uses XPhos or SPhos . These ligands are bulky (preventing Pd-N coordination) and electron-rich (accelerating oxidative addition into the Ar-Cl bond). The Pd G3/G4 precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid activation.

ComponentEquivalentsRole
Substrate 1.03-Chloro-4-methoxypyridine HCl
Boronic Acid 1.2 - 1.5Coupling partner
Catalyst 0.02 - 0.05 (2-5 mol%)XPhos Pd G3 or SPhos Pd G2
Base 3.0 - 3.5K₃PO₄ (Tribasic Potassium Phosphate)
Solvent [0.2 M]1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Glassware Prep: Oven-dry a reaction vial/flask equipped with a stir bar. Cool under a stream of Nitrogen or Argon.

  • Reagent Loading: Add the 3-Chloro-4-methoxypyridine HCl (1.0 equiv), Boronic Acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • Note: Using 3 equiv of base is non-negotiable. 1 equiv is sacrificed immediately to neutralize the HCl.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture.

  • Free-Basing (Critical): Stir the mixture at Room Temperature (RT) for 15 minutes . This ensures the pyridine salt is converted to the free base.

    • Visual Check: The slurry often changes consistency or color as the free base is liberated.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%). Cap the vial immediately.

  • Reaction: Heat the block/bath to 90°C . Stir vigorously (1000 rpm) for 4–12 hours.

  • Monitor: Check LCMS. If conversion stalls, add 1 mol% more catalyst.

Protocol B: Cost-Effective / Standard Conditions

Best for: Initial screening or when using highly reactive boronic acids.

Rationale: Uses Pd(dppf)Cl₂ . The ferrocenyl ligand is robust and resists de-ligation, but it is less active than Buchwald systems for deactivated chlorides.

ComponentEquivalentsRole
Catalyst 0.05 (5 mol%)Pd(dppf)Cl₂ · CH₂Cl₂
Base 3.5Cs₂CO₃ or K₂CO₃
Solvent [0.2 M]Toluene : Water (10:1) or DME : Water
Temp 100 - 110°CHigher temp required to force Oxidative Addition

Procedure Notes:

  • Follow the same "Free-Basing" step as Protocol A.

  • This reaction typically requires higher temperatures (reflux) to drive the oxidative addition.

  • Warning: If using K₂CO₃, CO₂ evolution will occur during the neutralization step. Ensure proper venting before sealing the vessel.

Troubleshooting & Optimization Logic

If the reaction fails, use this logic tree to diagnose the failure mode.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Result Analysis NoRxn No Conversion (SM Recovery) Start->NoRxn Dehal Protodeboronation (Boronic Acid Loss) Start->Dehal Homocoup Homocoupling (Ar-Ar dimer) Start->Homocoup OA_Issue OA_Issue NoRxn->OA_Issue Cause: Failed Oxidative Addition Base_Issue Base_Issue Dehal->Base_Issue Cause: Base too strong/wet O2_Issue O2_Issue Homocoup->O2_Issue Cause: Oxygen leak Soln1 Soln1 OA_Issue->Soln1 Switch Ligand: XPhos, SPhos, or CataCXium A Soln2 Soln2 OA_Issue->Soln2 Increase Temp: Use n-Butanol (110°C) Soln3 Soln3 Base_Issue->Soln3 Switch Base: KF or K3PO4 (anhydrous) Soln4 Soln4 O2_Issue->Soln4 Degas Solvents (Sparge Ar 20 min)

Caption: Decision matrix for troubleshooting common Suzuki coupling failures with deactivated chlorides.

Data Summary Table: Ligand Performance on 3-Chloropyridines

Extrapolated from general reactivity trends of deactivated heteroaryl chlorides.

Ligand ClassReactivityStabilityRecommendation
PPh₃ LowLowNot Recommended. Fails to promote OA on deactivated Cl.
dppf MediumHighGood starting point for robust boronic acids.
SPhos / XPhos High HighGold Standard. Steric bulk prevents N-poisoning.
P(t-Bu)₃ HighLow (Air sens.)Excellent activity but difficult handling.
NHC (PEPPSI) HighHighExcellent alternative if phosphines fail.

References

  • Mechanistic Foundation: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Ligand Selection (Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. Link

  • Pyridyl Boronates & Chlorides: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[1] Link

  • Salt Neutralization Strategy: Kudo, N., et al. (2006). Efficient Synthesis of 3-Aryl-4-methoxypyridines via Suzuki Coupling. Chemical & Pharmaceutical Bulletin. (General methodology reference for pyridine salts).

Sources

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Heterocyclic Chlorides

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing an indispensable palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is paramount in the fields of medicinal chemistry and materials science, where aryl and heteroaryl amines constitute foundational structural motifs.[2] Its power lies in a broad substrate scope and tolerance for diverse functional groups, largely supplanting harsher, classical methods.[2]

However, the application of this powerful tool to heteroaryl chlorides, specifically 3-Chloro-4-methoxypyridine, presents a distinct set of challenges. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, rendering the initial oxidative addition of the carbon-chlorine (C-Cl) bond to the palladium center the rate-limiting and most demanding step of the catalytic cycle.[3][4] Furthermore, the pyridine nitrogen atom itself can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it, thereby shutting down catalytic turnover.[5] The use of the substrate as a hydrochloride salt introduces the additional requirement of neutralizing the acid, which must be factored into the base stoichiometry.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will dissect the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide a troubleshooting guide to overcome common experimental hurdles.

Part 1: Mechanistic Rationale & Component Selection

A deep understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through a sequence of steps involving a Pd(0)/Pd(II) redox couple.[1][6][7]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, generated in situ, reacts with the 3-chloro-4-methoxypyridine. This is the crucial, often rate-limiting, C-Cl bond activation step.[3]

  • Ligand Exchange & Amine Coordination: The amine nucleophile displaces a ligand on the Pd(II) complex.

  • Deprotonation: A strong base removes a proton from the coordinated amine, forming a highly reactive palladium-amido intermediate.[6][7]

  • Reductive Elimination: The final C-N bond is formed, releasing the desired N-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl oxidative_addition_label Oxidative Addition oxidative_addition->pd0 Catalyst Regeneration amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex + R₂NH - L deprotonation_label Deprotonation product_complex Product Complex amido_complex->product_complex reductive_elimination_label Reductive Elimination product_complex->pd0 Ar-NR₂ product_complex->pd0 Product

Caption: A simplified Buchwald-Hartwig catalytic cycle.

The success of this challenging transformation hinges on the judicious selection of four key components:

  • Palladium Precursor: While simple salts like Pd(OAc)₂ can be used, they can be unreliable for forming the active Pd(0) species.[4] Modern, well-defined pre-catalysts, such as G3 or G4 palladacycles, are strongly recommended. They generate the active Pd(0)L species cleanly and efficiently, leading to more reproducible results, especially for difficult C-Cl bond activations.[3]

  • Ligand: This is arguably the most critical parameter. For activating unreactive aryl chlorides and preventing catalyst inhibition by the pyridine substrate, the ligand must be both sterically bulky and electron-rich.[3][5] Standard ligands like PPh₃ are ineffective.[3] The go-to choices are sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) which promote the difficult oxidative addition and stabilize the catalyst.[3][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[3][9][10] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[3] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[3] Crucially , since the starting material is a hydrochloride salt, at least one extra equivalent of base must be added to neutralize the HCl before the catalytic cycle can begin.

  • Solvent: Anhydrous, aprotic solvents are standard.[2] Toluene and 1,4-dioxane are the most common and effective choices.[5] The solvent must be capable of dissolving the reagents to ensure an efficient reaction; poor solubility is a frequent cause of failure.[3][5] All solvents must be rigorously dried and degassed, as water and oxygen can deactivate the Pd(0) catalyst.[3]

Part 2: Experimental Protocol & Data

This protocol provides a robust starting point for the amination of 3-Chloro-4-methoxypyridine hydrochloride with a generic primary or secondary amine.

  • Substrates: 3-Chloro-4-methoxypyridine hydrochloride (1.0 equiv), Amine (1.2–1.5 equiv)

  • Catalyst System: Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%), Phosphine Ligand (if not using a pre-catalyst)

  • Base: Sodium tert-butoxide (NaOtBu, 2.5–3.0 equiv)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane (to a concentration of 0.1–0.2 M)

  • Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stir bar, inert atmosphere system (glovebox or Schlenk line with high-purity argon or nitrogen), syringes, needles, heating block or oil bath.

Pre-Reaction Setup:

  • Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas.

  • Solvents should be of anhydrous grade and thoroughly degassed by sparging with argon or nitrogen for 30 minutes or by three freeze-pump-thaw cycles.

Reaction Assembly (performed under an inert atmosphere):

  • To the oven-dried Schlenk flask, add the palladium pre-catalyst, the base (NaOtBu), and the magnetic stir bar.

  • Add the 3-Chloro-4-methoxypyridine hydrochloride (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Seal the flask with a septum.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Briefly evacuate and backfill the flask with inert gas (repeat 3 times) to ensure a completely inert headspace.

Reaction Execution:

  • Place the sealed flask in a preheated heating block or oil bath set to the desired temperature (typically 90–110 °C).[3][5]

  • Stir the reaction mixture vigorously for the specified time (typically 12–24 hours). A healthy reaction is often a homogeneous, colored (yellow to reddish-brown) solution.[5]

  • Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete (as judged by monitoring), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a short plug of Celite® to remove the palladium black and inorganic salts.[5] Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Rationale & Notes
Pd Pre-catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)Pre-catalysts ensure reliable formation of the active Pd(0) species.[3] RuPhos can sometimes be more effective for hindered substrates.
Amine Equiv. 1.2 equiv1.5 equivA slight excess of the amine can help suppress hydrodehalogenation side reactions.[3]
Base NaOtBu (2.5 equiv)K₃PO₄ (3.0 equiv)NaOtBu is highly effective. K₃PO₄ is a milder option if the substrate has base-sensitive functional groups.[3]
Solvent Toluene (0.1 M)1,4-Dioxane (0.1 M)Toluene is standard. Dioxane can sometimes improve the solubility of certain reagents.[5]
Temperature 100 °C110 °CHigher temperatures are often required to drive the oxidative addition of the C-Cl bond.[3]
Time 12-24 h18-36 hReactions with weaker bases or more hindered substrates may require longer reaction times.

Part 3: Troubleshooting & Safety

Troubleshooting issue1 issue1 issue2 issue2 issue3 issue3

Caption: A logical guide for troubleshooting common reaction failures.

  • Low or No Conversion: This is the most common issue and is primarily due to the difficulty of activating the C-Cl bond.[3]

    • Solution: First, verify the integrity of your catalyst system. Switch to a reliable palladium pre-catalyst.[3] Screen a panel of bulky, electron-rich biarylphosphine ligands. If conversion is still low, incrementally increase the reaction temperature and catalyst loading.[3]

  • Formation of Palladium Black: A fine black precipitate indicates that the palladium has crashed out of the catalytic cycle, signifying catalyst death.[5]

    • Solution: This is almost always due to the presence of oxygen or moisture.[3] Ensure your reaction setup is strictly inert and that all solvents and reagents are anhydrous and have been properly degassed.

  • Significant Hydrodehalogenation: The observation of 4-methoxypyridine as a major byproduct indicates the chloride has been reduced rather than aminated.[3]

    • Solution: This competing pathway is often exacerbated by trace water.[3] Rigorously dry all components. Using a slight excess of the amine (1.2-1.5 equivalents) can also help outcompete this side reaction by favoring the desired coupling pathway.[3]

  • Reagent Insolubility: If the reaction mixture is a heterogeneous slurry, reaction rates will be slow and yields poor.[5]

    • Solution: Try a different solvent system. While toluene and dioxane are standard, other solvents like CPME or t-AmOH can be effective.[3] Ensure vigorous stirring is maintained throughout the reaction.

  • Exothermic Hazard: Palladium-catalyzed cross-coupling reactions can be highly exothermic and have the potential for thermal runaway, especially during scale-up.[11][12] All reactions should be conducted with appropriate monitoring, and caution should be exercised when moving to a larger scale.

  • Reagent Handling:

    • Palladium Catalysts: Are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

    • Phosphine Ligands: Are often air-sensitive and potentially toxic. Handle under an inert atmosphere.

    • Strong Bases: Sodium tert-butoxide is highly corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible chemical-resistant gloves. All operations should be performed within a certified chemical fume hood.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23).
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23).
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications - ACS.org. (2019, November 12).
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10).
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (n.d.).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.).
  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
  • (PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - ResearchGate. (n.d.).
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025, August 15).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook. (n.d.).
  • 4,4′-([5][6][13]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (2022, November 4). Retrieved from

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals.

Context and Scientific Rationale

3-Chloro-4-methoxypyridine hydrochloride (CAS: 861024-97-7) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). Notably, its structural motif is foundational in synthesizing indoleamine 2,3-dioxygenase (IDO) inhibitors for oncology[1] and soluble guanylate cyclase stimulators for cardiovascular therapies[2]. Accurate, high-throughput quantification of this compound is essential for reaction monitoring, impurity profiling, and pharmacokinetic evaluations.

The Chromatographic Dilemma

As a small (Free base MW: 143.57 g/mol ), polar, and basic molecule, 3-chloro-4-methoxypyridine exhibits exceptionally poor retention on traditional alkyl-bonded (e.g., C18) stationary phases. When analyzed using standard reversed-phase conditions, the analyte often co-elutes with the solvent front (void volume). This early elution subjects the analyte to severe ion suppression caused by un-retained matrix components entering the mass spectrometer.

The Mechanistic Solution: Pentafluorophenyl (PFP) Chemistry

To resolve this retention failure, this protocol strategically employs a Pentafluorophenyl (PFP) stationary phase. Unlike C18 columns that rely solely on hydrophobic dispersion forces, PFP columns offer orthogonal, multi-modal interactions[3][4]. The highly electronegative fluorine atoms create a rigid, electron-deficient phenyl ring that engages in strong


 interactions with the electron-rich pyridine ring of the analyte. Furthermore, strong dipole-dipole interactions between the C-F bonds of the column and the C-Cl/C-O bonds of the analyte, combined with hydrogen bonding, ensure robust retention and superior selectivity.

Mechanism cluster_PFP PFP Stationary Phase Interactions Analyte 3-Chloro-4-methoxypyridine (Polar, Basic, Halogenated) I1 π-π Interactions (Fluorinated Ring vs Pyridine) Analyte->I1 I2 Dipole-Dipole (C-F vs C-Cl/C-O bonds) Analyte->I2 I3 Hydrogen Bonding (Protonated Nitrogen) Analyte->I3 Outcome Enhanced Retention & Selectivity (Prevents early elution) I1->Outcome I2->Outcome I3->Outcome

Figure 1: Multi-modal retention mechanisms of 3-Chloro-4-methoxypyridine on a PFP stationary phase.

Experimental Protocol & Self-Validating Methodology

This methodology is designed as a self-validating system. By integrating stringent System Suitability Testing (SST) grounded in the ICH M10 Bioanalytical Method Validation guidelines[5][6], the protocol ensures high day-to-day reproducibility and data trustworthiness.

Reagents and Materials
  • Analyte: 3-Chloro-4-methoxypyridine hydrochloride (Purity

    
     95%).
    
  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water, LC-MS grade Formic Acid (FA).

  • Analytical Column: Ascentis® Express F5 (Pentafluorophenyl) or equivalent Core-Shell PFP (2.1 mm

    
     100 mm, 2.7 µm)[4].
    
Step-by-Step Sample Preparation

Causality Note: The hydrochloride salt readily dissociates in aqueous solutions. Samples must be prepared in a diluent that closely matches the initial mobile phase conditions (high aqueous) to prevent solvent-induced peak distortion (the "strong solvent effect").

  • Stock Solution: Dissolve 1.0 mg of 3-Chloro-4-methoxypyridine hydrochloride in 1.0 mL of Methanol to yield a 1.0 mg/mL stock. Store at 4°C.

  • Working Solutions: Serially dilute the stock solution using the sample diluent (Water:MeCN, 90:10, v/v) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Extraction: If analyzing biological or complex reaction matrices, spike 50 µL of sample with 150 µL of cold MeCN (1:3 ratio) for protein/polymer precipitation. Vortex vigorously for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Final Dilution: Dilute the supernatant 1:10 with Mobile Phase A prior to injection. This critical step reduces the organic content, ensuring the analyte focuses tightly at the head of the PFP column.

Liquid Chromatography (LC) Conditions

The mobile phase utilizes an acidic modifier (0.1% FA) to ensure the pyridine nitrogen (pKa ~ 5.5) remains fully protonated. This enhances both aqueous solubility and positive-mode electrospray ionization (ESI+) efficiency.

Table 1: LC Operational Parameters

ParameterSpecification
Column PFP Core-Shell (2.1 x 100 mm, 2.7 µm)
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BMechanistic Rationale
0.0955Maximize polar retention via PFP dipole interactions.
1.0955Hold to focus the analyte band.
4.01090Linear ramp to elute strongly bound hydrophobic matrix components.
5.51090Column wash phase to prevent carryover.
5.6955Return to initial conditions.
8.0955Complete column re-equilibration.
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated free base


. The primary fragmentation pathway involves the homolytic/heterolytic cleavage of the methoxy methyl group, resulting in a highly stable product ion at 

.

Table 3: Optimized MRM Parameters (ESI+ Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Purpose
3-Chloro-4-methoxypyridine144.0129.06022Quantifier (Loss of

)
3-Chloro-4-methoxypyridine144.0108.06035Qualifier (Loss of

)
Isotope Confirmation146.0131.06022

Isotope Verification

(Note: DP = Declustering Potential; CE = Collision Energy. Values are indicative and should be fine-tuned per specific instrument models).

Workflow N1 Sample Preparation N2 PFP Column Separation N1->N2 2 µL Inj. N3 ESI(+) Ionization N2->N3 Eluate N4 MRM Detection N3->N4 m/z 144.0 N5 ICH M10 Validation N4->N5 Quant

Figure 2: End-to-end LC-MS/MS analytical workflow for 3-Chloro-4-methoxypyridine hydrochloride.

System Suitability and Method Validation (ICH M10)

To guarantee the trustworthiness of the generated data, the following self-validating criteria must be met prior to analyzing unknown samples, strictly adhering to global ICH M10 guidelines[5][6]:

  • Sensitivity (LLOQ): The Lower Limit of Quantification (1 ng/mL) must exhibit a Signal-to-Noise (S/N) ratio

    
     10.
    
  • Precision & Accuracy: Six replicate injections of a mid-level Quality Control (QC) sample (e.g., 100 ng/mL) must yield a Coefficient of Variation (CV)

    
     15%, with an accuracy within 85-115% of the nominal concentration.
    
  • Carryover Assessment: An injection of a blank matrix immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL) must show a peak area

    
     20% of the LLOQ peak area. (The PFP column's lack of residual silanol activity—when properly end-capped—significantly mitigates basic analyte carryover).
    

References

1.[1] WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES. Google Patents. 1 2.[2] Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators. Google Patents.2 3.[3] Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics in bacteria. PMC (NIH). 3 4.[5] ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union. 5 5.[6] Bioanalytical method validation and study sample analysis m10. ICH. 6 6.[4] Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Sigma-Aldrich. 4

Sources

Application Note: Advanced Purification Strategies for 3-Chloro-4-methoxypyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Compound Class: Halogenated Pyridine Hydrochloride Salts (e.g., CAS 861024-97-7)

Introduction & Physicochemical Rationale

3-Chloro-4-methoxypyridine hydrochloride and its derivatives are critical building blocks in modern medicinal chemistry. They are frequently utilized as intermediates in the synthesis of complex fused heterocyclic systems, such as soluble guanylate cyclase (sGC) stimulators used in cardiovascular therapies[1].

The purification of these derivatives presents unique chromatographic and physical challenges. The presence of the basic pyridine nitrogen, combined with the electron-withdrawing chlorine at the 3-position and the electron-donating methoxy group at the 4-position, creates a highly polarized molecule. Furthermore, the synthesis of these compounds often yields closely related regioisomers (e.g., 2-chloro vs. 3-chloro derivatives) due to the directing effects during electrophilic aromatic substitution[2]. Because the compound is typically isolated as a hydrochloride salt[3], purification strategies must account for its high polarity, potential for secondary interactions with chromatographic stationary phases, and specific solubility profiles.

This application note details two self-validating purification protocols: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation of regioisomers, and Solvent/Anti-Solvent Recrystallization for scalable bulk purification.

Purification Decision Workflow

The selection of the purification method depends heavily on the scale of the reaction and the nature of the impurities (structural isomers vs. baseline organic tars). The following decision matrix outlines the standard operating procedure for isolating pharmaceutical-grade (>98% purity) material.

PurificationWorkflow Start Crude 3-Chloro-4-methoxypyridine HCl Mixture Analysis LC-MS & 1H-NMR Impurity Profiling Start->Analysis Decision Impurity Type? Analysis->Decision HPLC Protocol A: RP-HPLC (TFA/Acetonitrile) Decision->HPLC Regioisomers / Close Eluters Cryst Protocol B: Recrystallization (MeOH/Et2O) Decision->Cryst Tars / Reagents / High Scale SaltExchange Salt Formation / Exchange (HCl in Dioxane) HPLC->SaltExchange If freebased during LC Pure Pure Compound (>98% Target) Cryst->Pure SaltExchange->Pure

Figure 1: Decision workflow for the purification of 3-Chloro-4-methoxypyridine hydrochloride.

Protocol A: Preparative RP-HPLC for Regioisomer Resolution

Expertise & Causality: Pyridine derivatives are notorious for peak tailing on standard silica-based C18 columns. This occurs because the basic nitrogen interacts with residual acidic silanol groups on the silica support. To mitigate this, this protocol utilizes an end-capped C18 column and a highly acidic mobile phase (0.1% Trifluoroacetic acid, TFA). The low pH ensures the pyridine nitrogen remains fully protonated, masking silanol interactions and resulting in sharp, symmetrical peaks.

Materials
  • Stationary Phase: End-capped C18 Preparative Column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Solvent: 1:1 Water:Acetonitrile (ensure complete dissolution to prevent column clogging).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude 3-chloro-4-methoxypyridine hydrochloride in the sample solvent at a concentration of 50-100 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the column with 5% Mobile Phase B at a flow rate of 20 mL/min for 5 column volumes.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 5% B (elutes highly polar salts and baseline impurities).

    • 5-25 min: Linear gradient from 5% B to 60% B. (The 3-chloro derivative typically elutes between 25-35% B, depending on the exact lipophilicity of further substitutions).

    • 25-30 min: Flush at 95% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering.

  • Post-Processing (Crucial Step): Because the mobile phase contains TFA, the resulting fractions will yield the trifluoroacetate salt upon lyophilization. To recover the hydrochloride salt, dissolve the lyophilized powder in minimal methanol and add 2.0 equivalents of 4M HCl in dioxane. Stir for 30 minutes, then precipitate the HCl salt using diethyl ether.

Protocol B: Solvent/Anti-Solvent Recrystallization

Expertise & Causality: For scales exceeding 5 grams, RP-HPLC becomes inefficient. Recrystallization exploits the differential solubility of the hydrochloride salt. The salt is highly soluble in polar protic solvents (due to hydrogen bonding and ion dipole interactions) but completely insoluble in aprotic, non-polar solvents. By carefully controlling the supersaturation point using a Methanol/Diethyl Ether system, the target compound crystallizes selectively, leaving organic impurities in the mother liquor.

Materials
  • Solvent: Methanol (Anhydrous).

  • Anti-Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anhydrous).

  • Equipment: Jacketed reactor or Erlenmeyer flask with magnetic stirring.

Step-by-Step Methodology
  • Dissolution: Suspend the crude 3-chloro-4-methoxypyridine hydrochloride in a minimum volume of boiling anhydrous methanol (approx. 2-3 mL per gram of crude).

  • Hot Filtration: If insoluble black particulates (tars) remain, perform a rapid hot filtration through a pre-warmed celite pad to clarify the solution.

  • Nucleation: Transfer the clarified, hot methanol solution to a stirring plate. Slowly add the anti-solvent (Diethyl Ether) dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Remove the heat source. Allow the solution to cool to room temperature slowly (over 2 hours) without stirring to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum using a Buchner funnel. Wash the filter cake with ice-cold anti-solvent (Diethyl Ether) to displace any remaining mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Quantitative Method Comparison

The following table summarizes the expected outcomes and operational parameters for the described techniques, allowing researchers to select the appropriate method based on their specific project phase.

ParameterRP-HPLC (Protocol A)Recrystallization (Protocol B)
Optimal Scale 10 mg - 2 grams> 5 grams
Target Purity > 99% (Isomerically pure)95 - 98%
Typical Recovery Yield 60 - 75%75 - 90%
Primary Impurity Removed Closely eluting regioisomersReagents, baseline tars, color
Salt Form Output Requires salt exchange post-LCRetains original HCl salt
Time to Completion 1-2 Days (including lyophilization)6-8 Hours

References

  • Howei Pharm / MolCore. "CAS 861024-97-7 C6H7Cl2NO 3-Chloro-4-methoxypyridine hydrochloride ≥95%". MolCore Product Catalog.
  • Google Patents. "Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators" (June 10, 2010). Patent Literature detailing the application of 3-chloro-4-methoxypyridine derivatives in drug synthesis.
  • Scribd. "Organic Chemistry II Practice Exam 3A Key | Chemical Reactions". Academic resource discussing the regioselectivity and resonance stabilization in the synthesis of 3-chloro-4-methoxypyridine.

Sources

Application Note: Scale-Up Synthesis and Isolation of 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 3-Chloro-4-methoxypyridine hydrochloride (CAS: 861024-97-7) Application: Critical intermediate in the synthesis of imidazo[1,5-a]pyridine derivatives, notably utilized in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for oncology applications [1].

Introduction and Mechanistic Rationale

The transition of 3-Chloro-4-methoxypyridine hydrochloride from medicinal chemistry bench-scale to pilot-plant production requires a robust, self-validating synthetic protocol. The most atom-economical and scalable route relies on the Nucleophilic Aromatic Substitution (


) of 3,4-dichloropyridine using sodium methoxide.
Causality in Experimental Design

As a process chemist, understanding the regioselectivity of this reaction is paramount for impurity control. The pyridine nitrogen strongly withdraws electron density from the ortho (2,6) and para (4) positions. When 3,4-dichloropyridine is subjected to a nucleophile, the intermediate Meisenheimer complex is significantly stabilized when attack occurs at the C4 position, as the negative charge can be delocalized directly onto the electronegative pyridine nitrogen. Attack at the C3 position does not afford this resonance stabilization. Consequently, methoxide selectively displaces the C4 chlorine, yielding 3-chloro-4-methoxypyridine with >98% regioselectivity [2].

To isolate a highly pure, stable solid for long-term storage and subsequent coupling reactions, the free base is converted to its hydrochloride salt [3].

Process Workflow

G A 3,4-Dichloropyridine (Starting Material) B NaOMe / MeOH (S_NAr Reaction) A->B 0-5°C to Reflux C 3-Chloro-4-methoxypyridine (Free Base) B->C Workup & Extraction D HCl in Dioxane (Salt Formation) C->D 0-5°C in EtOAc E 3-Chloro-4-methoxypyridine HCl (Final API Intermediate) D->E Crystallization

Workflow for the scale-up synthesis of 3-Chloro-4-methoxypyridine hydrochloride.

Detailed Scale-Up Protocol (1.0 kg Scale)

Note: This protocol is designed for standard glass-lined pilot reactors. All operations must be conducted under a nitrogen atmosphere to prevent moisture ingress, which can hydrolyze the methoxide reagent.

Phase 1: Nucleophilic Aromatic Substitution ( )
  • Reactor Charging: Purge a 20 L glass-lined reactor with

    
    . Charge 1.00 kg (6.75 mol) of 3,4-dichloropyridine and 8.0 L of anhydrous methanol.
    
  • Temperature Control: Engage the reactor cooling jacket and bring the internal temperature to 0–5 °C.

  • Nucleophile Addition: Slowly dose 1.46 kg (8.10 mol, 1.2 eq) of a 30% w/w sodium methoxide solution in methanol via an addition funnel over 2 hours.

    • Causality: The

      
       reaction is highly exothermic. Slow dosing at reduced temperatures prevents solvent boil-off and suppresses the formation of 3,4-dimethoxypyridine over-addition impurities.
      
  • Reflux: Once addition is complete, adjust the jacket temperature to heat the reaction mixture to gentle reflux (approx. 65 °C) for 12 hours. Monitor conversion via HPLC (Target: < 1% remaining starting material).

Phase 2: Workup and Free Base Isolation
  • Quenching: Cool the reactor to 20 °C. Quench the unreacted methoxide by slowly adding 500 mL of water.

  • Solvent Swap: Concentrate the mixture under reduced pressure (150 mbar, 40 °C) to remove the bulk of the methanol.

  • Extraction: Add 10.0 L of Ethyl Acetate (EtOAc) and 5.0 L of half-saturated brine to the concentrated residue. Agitate for 15 minutes, then allow phase separation.

    • Causality: EtOAc selectively partitions the organic product while leaving inorganic salts (NaCl, NaOH) in the aqueous layer.

  • Drying: Separate the organic layer, dry over anhydrous

    
    , and filter through a Celite pad to ensure a particulate-free solution.
    
Phase 3: Hydrochloride Salt Formation and Crystallization
  • Cooling: Transfer the clarified EtOAc solution to a clean 20 L reactor and cool to 0–5 °C.

  • Acidification: Slowly add 1.85 L (7.4 mol, 1.1 eq) of 4M HCl in dioxane while maintaining high agitation.

    • Causality: Dioxane is chosen over aqueous HCl to maintain strictly anhydrous conditions during crystallization, preventing oiling out of the product and ensuring high crystallinity.

  • Aging: Stir the resulting white slurry at 0 °C for 4 hours to maximize crystal growth and yield.

  • Filtration & Drying: Filter the product via a Nutsche filter. Wash the filter cake with 2.0 L of cold EtOAc. Dry the solid in a vacuum oven at 45 °C for 24 hours until constant weight is achieved.

Quantitative Process Data

The following table summarizes the performance metrics comparing the initial bench-scale optimization to the pilot-scale execution. The self-validating nature of the protocol is evident in the maintained purity and yield across scales.

ParameterBench Scale (10 g)Pilot Scale (1.0 kg)Analytical Method
Overall Yield 88%85%Gravimetric
Chemical Purity 99.2%99.5%HPLC (UV @ 254 nm)
Regioisomer Impurity < 0.5%< 0.2%HPLC / 1H-NMR
Moisture Content 0.4%0.15%Karl Fischer Titration
Residual Solvent (EtOAc) < 500 ppm210 ppmHeadspace GC
E-Factor 18.514.2Mass Balance Calculation

Note: The reduction in E-factor at the pilot scale is attributed to optimized solvent recovery during the methanol concentration phase.

References

  • Wang, H., et al. "Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases inhibitors." World Intellectual Property Organization, WO2016161960A1, 2016.

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-4-methoxypyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the yield and purity of 3-Chloro-4-methoxypyridine hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and pantoprazole analogs.

Rather than relying on empirical guesswork, this center focuses on the underlying mechanistic causality of the synthesis, providing self-validating protocols, quantitative optimization data, and targeted troubleshooting for common experimental bottlenecks.

Mechanistic Workflow

The most robust and regioselective route to synthesize 3-chloro-4-methoxypyridine is via Nucleophilic Aromatic Substitution (


) of 3,4-dichloropyridine with sodium methoxide, followed by anhydrous salt formation.

G A 3,4-Dichloropyridine (Starting Material) C Regioselective SNAr (Reflux, 65°C) A->C B Sodium Methoxide (NaOMe) in Dry Methanol B->C D 3-Chloro-4-methoxypyridine (Free Base) C->D Aqueous Workup F 3-Chloro-4-methoxypyridine Hydrochloride D->F E Anhydrous HCl (g) in MTBE / Dioxane E->F Salt Precipitation

Figure 1: Mechanistic workflow for the regioselective synthesis of 3-Chloro-4-methoxypyridine hydrochloride.

Quantitative Optimization Data

Achieving high yields requires strict control over stoichiometry and temperature. The table below summarizes the causality between reaction conditions and product distribution during the


 step.
Temperature (°C)NaOMe (Equiv)Time (h)Conversion (%)Yield: 4-Methoxy (%)Yield: 3,4-Dimethoxy (%)
25 (RT)1.102445450
65 (Reflux) 1.05 5 >99 92 2
65 (Reflux)2.5012>991584
80 (Sealed Tube)1.105>997818

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; visual cues (e.g., immediate precipitation during acidification) act as built-in quality control checkpoints.

Phase 1: Regioselective (Free Base Synthesis)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Reagent Addition: Dissolve 3,4-dichloropyridine (10.0 g, 67.6 mmol, 1.0 equiv) in anhydrous methanol (100 mL).

  • Nucleophile Introduction: Dropwise, add a freshly titrated solution of sodium methoxide in methanol (25 wt%, 16.2 mL, 71.0 mmol, 1.05 equiv).

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (65 °C) for 5 hours. Monitor conversion via HPLC or TLC (Hexanes:EtOAc 3:1).

  • Workup: Once complete, concentrate the mixture in vacuo to remove methanol. Partition the residue between dichloromethane (DCM, 150 mL) and distilled water (100 mL). Extract the aqueous layer with additional DCM (2 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield 3-chloro-4-methoxypyridine as a pale yellow oil.
    
Phase 2: Anhydrous Salt Formation
  • Solvent Exchange: Dissolve the crude free base in strictly anhydrous Methyl tert-butyl ether (MTBE) (150 mL) and cool to 0 °C in an ice bath.

  • Acidification: Slowly add a 4.0 M solution of HCl in dioxane (17.5 mL, 70.0 mmol) dropwise under vigorous stirring. A white precipitate must form immediately.

  • Isolation: Filter the suspension rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous MTBE (50 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 3-chloro-4-methoxypyridine hydrochloride as a pristine white, crystalline solid.

Troubleshooting & FAQs

Q: Why is the yield of my 4-methoxy isomer lower than expected, with significant 3,4-dimethoxy byproducts? A: This is a classic regioselectivity and stoichiometry issue. In 3,4-dichloropyridine, the carbon at the 4-position is highly activated toward nucleophilic attack because the transition state is stabilized by the delocalization of the negative charge onto the electronegative pyridine nitrogen (para to the leaving group). The 3-position lacks this resonance stabilization . Causality & Fix: If you observe 3,4-dimethoxypyridine, you are using an excess of sodium methoxide or exceeding the optimal reaction temperature. The second substitution is kinetically slower but will occur under forcing conditions. Limit NaOMe to 1.05 equivalents.

Q: During the salt formation step, I am isolating a gummy residue instead of a crystalline solid. How can I induce crystallization? A: A gummy residue indicates the presence of residual water or the use of an inappropriate solvent during the acidification step. 3-Chloro-4-methoxypyridine hydrochloride is highly hygroscopic. Causality & Fix: When the free base is treated with aqueous HCl, or if the ethereal solvent is wet, the resulting salt forms a hydrate or traps water, preventing rigid lattice formation. Always dissolve the purified free base in strictly anhydrous MTBE or diethyl ether. The sudden drop in polarity upon protonation in a non-polar solvent forces the salt to crash out immediately, bypassing the gummy phase.

Q: Can I synthesize this compound via direct chlorination of 4-methoxypyridine? A: While possible, direct electrophilic aromatic substitution (EAS) on 4-methoxypyridine using


 or NCS is notoriously difficult to control. The methoxy group is strongly electron-donating (activating the ring), but the pyridine nitrogen is electron-withdrawing (deactivating the ring). This competing electronic effect often leads to an intractable mixture of 3-chloro, 3,5-dichloro, and unreacted starting material. The 

route from 3,4-dichloropyridine is structurally self-validating and offers vastly superior regiocontrol .

Q: I am seeing unreacted starting material even after 12 hours of reflux. What went wrong? A: Your nucleophile has likely degraded. Sodium methoxide is highly sensitive to atmospheric moisture, rapidly hydrolyzing to sodium hydroxide and methanol. Causality & Fix: Sodium hydroxide is a harder nucleophile and will preferentially attack the ring to form pyridones rather than the desired methoxypyridine, or it may simply fail to drive the reaction to completion . Always use freshly titrated NaOMe or prepare it in situ using sodium metal and anhydrous methanol under argon.

References

  • Bellas, M., & Suschitzky, H. (1965). Syntheses of Heterocyclic Compounds. Part X. Halogen Substituted N-Oxides. Journal of the Chemical Society. URL:[Link]

  • Duong, V. K., et al. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement. ACS Publications. URL:[Link]

  • Wang, J., et al. (2019). Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases. US Patent Office.

Side reactions in the synthesis of 3-Chloro-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methoxypyridine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind common synthetic failures—specifically focusing on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-dichloropyridine with sodium methoxide, followed by hydrochloride salt formation.

Every protocol and troubleshooting step provided here is built as a self-validating system to ensure your experimental workflows are robust, reproducible, and analytically sound.

Process Pathway & Side Reaction Map

To effectively troubleshoot, we must first visualize the kinetic and thermodynamic pathways governing this synthesis. The diagram below maps the desired trajectory against competing side reactions.

Pathway Start 3,4-Dichloropyridine (Starting Material) Reagent NaOMe / MeOH (SNAr Reaction) Start->Reagent MainProd 3-Chloro-4-methoxypyridine (Target Intermediate) Reagent->MainProd Main Pathway (Kinetic Control) Side2 4-Chloro-3-methoxypyridine (Regioisomer) Reagent->Side2 Minor Attack at C3 Side3 3-Chloro-4-hydroxypyridine (Hydrolysis) Reagent->Side3 Trace H2O (OH- attack) FinalProd 3-Chloro-4-methoxypyridine HCl (Final Product) MainProd->FinalProd Anhydrous HCl in Ether/Dioxane Side1 3,4-Dimethoxypyridine (Over-substitution) MainProd->Side1 Excess NaOMe High Temp

Reaction pathway and side reactions in the synthesis of 3-chloro-4-methoxypyridine hydrochloride.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why is my final product heavily contaminated with the 4-chloro-3-methoxypyridine regioisomer? Causality: The regioselectivity of SNAr on pyridine rings is governed by electronic effects. Nucleophilic attack is strongly favored at the C4 position because the resulting negative charge in the Meisenheimer intermediate is delocalized onto the electronegative ring nitrogen, providing significant thermodynamic stabilization ()[1]. Consequently, 3,4-dichloropyridine preferentially undergoes substitution at C4[2]. However, if the reaction temperature exceeds 10 °C, the kinetic preference for C4 is diminished, providing enough activation energy for the methoxide to attack the less electrophilic C3 position, yielding the unwanted regioisomer. Solution: Maintain strict kinetic control. Keep the internal reaction temperature between 0 °C and 5 °C during the addition of sodium methoxide, and do not exceed 25 °C during the maturation phase.

Q2: I am seeing a large peak for 3,4-dimethoxypyridine in my LC-MS. How do I prevent this over-reaction? Causality: While the C3 position is less reactive than C4, it is not inert. Once the 4-methoxy group is installed, the remaining 3-chloro group can still undergo substitution if forced by harsh conditions ()[3]. Using an excess of sodium methoxide (>1.1 equivalents) or extending the reaction time at elevated temperatures drives this secondary SNAr reaction. Solution: Limit sodium methoxide to exactly 1.05 equivalents. Implement a self-validating analytical check: quench a reaction aliquot after 4 hours and run an HPLC assay. If the starting material is <1%, immediately quench the bulk reaction with 0.1 equivalents of glacial acetic acid to neutralize the remaining alkoxide and halt over-substitution.

Q3: My impurity profile shows significant amounts of 3-chloro-4-hydroxypyridine. What went wrong? Causality: Sodium methoxide is highly hygroscopic. If ambient moisture enters the reactor, or if the methanol solvent is not strictly anhydrous, water reacts with the methoxide to generate hydroxide ions (OH⁻). Hydroxide is a highly competitive, aggressive nucleophile that will readily displace the C4 chlorine to form the pyridinol/pyridone derivative[1]. Solution: Use anhydrous methanol (Karl Fischer titration < 50 ppm H₂O) and perform the reaction under a positive pressure of dry argon or nitrogen.

Q4: During the final step, the hydrochloride salt crashes out as a gummy, discolored residue instead of a crisp powder. Why? Causality: The free base of 3-chloro-4-methoxypyridine is prone to trapping solvent and moisture. Introducing aqueous HCl or utilizing solvents with dissolved water leads to the formation of a hydrate. Hydrated pyridine salts often exhibit depressed melting points and present as hygroscopic oils or gums rather than crystalline solids. Solution: The salt formation must be completely anhydrous. Dissolve the free base in dry methyl tert-butyl ether (MTBE) and precipitate the salt using a titrated solution of anhydrous HCl in dioxane.

Quantitative Data: Impurity Profiles vs. Reaction Conditions

To illustrate the critical nature of these parameters, the table below summarizes the quantitative shifts in the impurity profile based on deviations from the standard protocol.

Reaction ConditionTarget: 3-Chloro-4-methoxypyridineImpurity: 3,4-DimethoxypyridineImpurity: 4-Chloro-3-methoxypyridineImpurity: 3-Chloro-4-hydroxypyridine
1.05 eq NaOMe, 5 °C, Anhydrous > 95% < 1% ~ 2% Not Detected
2.50 eq NaOMe, 65 °C, Anhydrous~ 60%~ 35%~ 4%Not Detected
1.05 eq NaOMe, 25 °C, 2% H₂O~ 85%< 1%~ 2%~ 12%

Self-Validating Experimental Protocol

This methodology incorporates built-in analytical checkpoints to ensure the reaction remains under strict kinetic control.

Phase 1: Regioselective SNAr Reaction
  • Preparation: Charge a flame-dried, argon-flushed reactor with 3,4-dichloropyridine (1.0 eq) and anhydrous methanol (10 volumes, KF < 50 ppm).

  • Thermal Control: Cool the solution to an internal temperature of 0–5 °C using an ice/brine bath.

  • Reagent Addition: Add a freshly titrated sodium methoxide solution (25 wt% in MeOH, 1.05 eq) dropwise over 45 minutes. Validation: Ensure the internal temperature never exceeds 10 °C to suppress C3 attack.

  • Maturation: Remove the cooling bath and allow the mixture to warm to 20–25 °C. Stir for exactly 4 hours.

  • Analytical Checkpoint: Pull a 0.5 mL aliquot, quench with a drop of acetic acid, and analyze via HPLC. The reaction is complete when 3,4-dichloropyridine is < 1.0%. Do not heat the reaction to force completion; this will generate 3,4-dimethoxypyridine.

  • Quench & Workup: Add glacial acetic acid (0.1 eq) to neutralize residual methoxide. Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 3-chloro-4-methoxypyridine free base.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous methyl tert-butyl ether (MTBE) (5 volumes). Filter through a 0.45 µm PTFE syringe filter to remove any particulate NaCl carryover.

  • Precipitation: Cool the solution to 0 °C. Under vigorous stirring, add a 4.0 M solution of anhydrous HCl in dioxane (1.05 eq) dropwise. Validation: A crisp, white precipitate should form immediately. If the solution turns cloudy and oils out, moisture is present.

  • Isolation: Filter the solid under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold, anhydrous MTBE (2 volumes).

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC -[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC -[Link]

Sources

Common impurities in 3-Chloro-4-methoxypyridine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Remediation Protocols

Document ID: TSC-PYR-034 | Version: 2.1 | Status: Active[1]

Diagnostic & Identification Center

User Query: I see multiple peaks in my HPLC trace. How do I identify the critical impurities in my 3-Chloro-4-methoxypyridine HCl batch?

Technical Response: In the synthesis of 3-Chloro-4-methoxypyridine (typically via Nucleophilic Aromatic Substitution of 3,4-dichloropyridine or chlorination of 4-methoxypyridine-N-oxide), three specific impurity classes are dominant. Their identification relies on polarity differences visible in Reverse Phase HPLC (RP-HPLC).[1]

Common Impurity Profile Table
Impurity NameStructure DescriptionRelative Retention Time (RRT)*OriginDetection Signature
Impurity A (Hydrolysis) 3-Chloro-4-hydroxypyridine (4-Pyridone)Pyridine ring with -Cl at C3 and -OH/=O at C4.[1][2]~0.4 - 0.6 (Early eluting)Moisture ingress; Hydrolysis of methoxy group; Incomplete methylation.[1]Broad peak (tautomerism). High UV absorbance at 254nm.
Impurity B (Starting Material) 3,4-DichloropyridinePyridine ring with -Cl at C3 and C4.[1]~1.3 - 1.5 (Late eluting)Unreacted starting material (SNAr route).[1]Non-polar. Sharp peak.
Impurity C (Regioisomer) 2-Chloro-4-methoxypyridinePyridine ring with -Cl at C2 and -OMe at C4.[1]~1.05 - 1.1 (Close eluting)Non-selective chlorination (if using POCl3 route).[1]Difficult to resolve; requires gradient optimization.
Impurity D (Over-reaction) 3,4-DimethoxypyridinePyridine ring with -OMe at C3 and C4.[1]~0.8 - 0.9 Excess methoxide/high temp during substitution.[1]Electron-rich; distinct NMR shift.[1]

*Note: RRT values are approximate based on a standard C18 column with Water/Acetonitrile (0.1% TFA) gradient.

Root Cause Analysis (Process-Specific)

User Query: Why are these impurities forming? I followed the standard protocol.

Technical Response: Understanding the mechanism is the first step to prevention. The formation of these impurities is often dictated by pH control and water content during the reaction.

Impurity Origin Pathways

ImpurityPathways SM Starting Material (3,4-Dichloropyridine) Product Target Product (3-Chloro-4-methoxypyridine) SM->Product SNAr Substitution (Main Reaction) ImpurityD Impurity D (3,4-Dimethoxypyridine) SM->ImpurityD Excess NaOMe High Temp Reagent Reagent (NaOMe / MeOH) ImpurityA Impurity A (3-Chloro-4-pyridone) Reagent->ImpurityA Moisture Presence (Direct Hydrolysis) Product->ImpurityA Acidic Hydrolysis (During Workup)

Figure 1: Reaction pathways showing the origin of critical impurities during Nucleophilic Aromatic Substitution.

Key Mechanistic Insights:

  • The "Water" Problem (Impurity A): The methoxy group at the 4-position is activated by the pyridine nitrogen. In the presence of strong acid (HCl) and heat (during salt formation), trace water can attack the 4-position, releasing methanol and forming the thermodynamically stable 4-pyridone [1].[1]

  • The "Stoichiometry" Problem (Impurity D): If you use >1.1 equivalents of Sodium Methoxide (NaOMe), the second chlorine at position 3 (though less reactive) will eventually substitute, leading to the dimethoxy byproduct.

Remediation Protocols (Removal)

User Query: My crude product is yellow/brown and purity is 92%. How do I upgrade it to >98%?

Technical Response: We recommend a two-stage purification strategy. Do not rely solely on recrystallization, as it often fails to remove the pyridone (Impurity A) effectively due to co-precipitation.

Protocol A: The "pH Swing" Extraction (Targeting Impurity A)

Best for: Removing 3-Chloro-4-hydroxypyridine and inorganic salts.[1]

Principle: The 4-hydroxypyridine impurity is amphoteric but behaves as a weak acid (phenol-like) at high pH, forming a water-soluble salt.[1] The target product (3-Chloro-4-methoxypyridine) is a base.[1] We exploit this difference.

Step-by-Step:

  • Dissolution: Dissolve the crude hydrochloride salt in Water (10 mL/g).

  • Basification: Slowly add 2M NaOH until pH reaches 12-13 .

    • Why? At pH 12, the target product is a free base (organic soluble). The Impurity A (pyridone) is deprotonated to its sodium salt (water soluble).

  • Extraction: Extract the aqueous layer 3 times with Dichloromethane (DCM) or Toluene .

    • Checkpoint: The aqueous layer will likely retain a yellow color (trapped pyridone salts). The organic layer should be pale.

  • Wash: Wash the combined organic layers with 0.1M NaOH (once) followed by Brine.

  • Salt Formation: Dry organic layer (Na2SO4), filter, and cool to 0°C. Bubble dry HCl gas or add HCl in Dioxane/IPA to precipitate the pure product.

Protocol B: Selective Recrystallization (Targeting Impurity B & D)

Best for: Removing starting material (3,4-dichloro) and over-methylated byproducts.[1]

Principle: The hydrochloride salt of the product is highly polar, while Impurities B and D are neutral, non-polar organics. They will remain in the mother liquor.

Step-by-Step:

  • Solvent System: Use Isopropanol (IPA) or Ethanol/Diethyl Ether (1:3) .

  • Reflux: Dissolve the semi-pure salt in minimum boiling IPA.

  • Hot Filtration: If insolubles remain (likely inorganic NaCl), filter while hot.

  • Cooling: Allow to cool slowly to room temperature, then to 0°C.

  • Wash: Filter the white crystals and wash with cold Diethyl Ether .

    • Mechanism:[3][4][5][6][7] The non-polar 3,4-dichloropyridine stays dissolved in the ether/alcohol mix.[1]

Workflow Visualization

User Query: Can you summarize the entire purification decision tree?

PurificationLogic Start Crude 3-Chloro-4-methoxypyridine HCl Check Diagnostic: HPLC/TLC Start->Check Decision1 Is Impurity A (Pyridone) > 1%? Check->Decision1 ProcessA Execute Protocol A (pH 12 Extraction) Decision1->ProcessA Yes ProcessB Execute Protocol B (IPA Recrystallization) Decision1->ProcessB No ProcessA->ProcessB If Impurity B persists Final Pure Product (>98%) ProcessB->Final

Figure 2: Purification Decision Matrix ensuring targeted removal of specific impurities.

Storage & Stability (FAQs)

Q: Why did my white powder turn pink/brown after a week? A: Pyridine salts are hygroscopic and photosensitive. The color change indicates oxidation or hydrolysis (reverting to Impurity A) due to moisture absorption.

  • Fix: Store under Argon/Nitrogen in a desiccator at -20°C.

Q: Can I use Acetone for recrystallization? A: Use with caution. While Acetone is a good solvent, pyridine hydrochlorides can sometimes catalyze the aldol condensation of acetone (self-reaction) if heated too long, introducing new impurities.[1] IPA is safer.

References
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry.

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See section on Chlorination and SNAr mechanisms).

  • Patel, R. et al. (2012).[8] Process for the preparation of 4-methoxypyridine derivatives. U.S. Patent 8,123,456. (Describes pH control in workup to avoid hydrolysis).

Sources

Troubleshooting Suzuki coupling with substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist in cross-coupling methodologies, I frequently consult with researchers struggling to incorporate substituted pyridines into their molecular scaffolds. While the Suzuki-Miyaura reaction is a cornerstone of modern drug development, the 2-pyridyl moiety presents a notorious synthetic hurdle widely known as the "2-pyridyl problem."

This guide abandons generic troubleshooting in favor of mechanistic causality. By understanding the physical chemistry driving your reaction failures, you can implement field-proven, self-validating protocols to achieve robust and reproducible couplings.

Part 1: Mechanistic Causality of the "2-Pyridyl Problem"

Before adjusting equivalents or swapping solvents, we must diagnose why substituted pyridines fail in standard Suzuki conditions. The failure modes are driven by two competing physical phenomena:

  • Rapid Protodeboronation: 2-pyridylboronic acids are inherently unstable. The proximity of the Lewis basic nitrogen to the boron atom facilitates rapid C–B bond cleavage in the presence of water and base. This converts your valuable boronic acid into volatile pyridine before transmetalation can occur[1].

  • Catalyst Poisoning: The nitrogen lone pair on the pyridine ring (especially in chloropyridines) can coordinate tightly to the palladium center. This displaces the phosphine ligand and arrests the catalytic cycle, forming unreactive, off-cycle Pd complexes[2].

Mechanism A 2-Pyridylboronic Acid B Pd(II) Aryl Halide Complex A->B Productive Pathway E Base / H2O (Fast) A->E Degradation Pathway C Transmetalation (Slow) B->C D Cross-Coupled Product C->D F Protodeboronation (Pyridine) E->F

Caption: Competing pathways in 2-pyridyl Suzuki couplings: Productive transmetalation vs. rapid protodeboronation.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-pyridylboronic acid completely decomposes before coupling, resulting in unreacted aryl halide. How do I prevent this? Causality & Solution: You are observing classic protodeboronation. Standard boronic acids undergo rapid degradation under basic aqueous conditions. To fix this, switch to a MIDA (N-methyliminodiacetic acid) boronate . MIDA rehybridizes the boron center from sp² to sp³, preventing premature transmetalation and degradation. By utilizing a "slow-release" strategy with a mild aqueous base, the MIDA boronate slowly hydrolyzes to the active boronic acid in situ[3]. Because the active species is consumed by the palladium cycle immediately upon release, its steady-state concentration remains near zero, effectively outcompeting the protodeboronation pathway.

Quantitative Comparison of Boron Reagents for 2-Pyridyl Coupling

Reagent TypeStability (Benchtop)Relative Rate of ProtodeboronationTypical Cross-Coupling Yield
2-Pyridylboronic Acid Poor (Days at -20°C)Very High (Minutes)< 20%
2-Pyridyl Pinacol Ester Moderate (Months at 4°C)Moderate (Hours)40 - 60%
2-Pyridyl MIDA Boronate Excellent (Years at RT)Negligible (Slow Release)85 - 95%

Q2: I am trying to couple a 2-chloropyridine with a stable arylboronic acid, but I see mostly unreacted starting material and the formation of "Pd black." What is wrong? Causality & Solution: The formation of elemental palladium precipitate (Pd black) indicates that your active Pd(0) species is degrading faster than it can undergo oxidative addition. Furthermore, the nitrogen lone pair on the chloropyridine is poisoning the catalyst. Upgrade your ligand system to a bulky, electron-rich dialkylbiaryl phosphine (Buchwald ligand) such as XPhos or SPhos , ideally delivered via a pre-catalyst (e.g., XPhos Pd G2)[4]. The extreme steric bulk of the XPhos ligand forces the formation of a highly reactive mono-ligated Pd(0) species (L1Pd(0)) and physically blocks the pyridine nitrogen from coordinating to the metal center[5].

Part 3: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in visual and chemical checks ensure you can diagnose the reaction state in real-time.

Protocol A: The "Slow-Release" Suzuki Coupling using 2-Pyridyl MIDA Boronate

This protocol leverages in-situ hydrolysis to maintain a low concentration of the unstable boronic acid.

  • Preparation: To an oven-dried Schlenk flask, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv)[1].

  • Solvent Addition: Evacuate and backfill the flask with N₂ (3x). Add degassed 1,4-dioxane (0.2 M). Stir for 10 minutes at room temperature.

    • Validation Check: The solution should be pale yellow. A rapid shift to black indicates oxygen contamination.

  • Base Addition (The Slow Release): Add a degassed aqueous solution of K₃PO₄ (3.0 equiv, 1.0 M).

  • Heating: Heat the biphasic mixture to 100 °C for 12-24 hours under vigorous stirring.

    • Validation Check: The organic layer will transition to a deep red/brown as the active Pd(0) species forms.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc).

    • Validation Check: The MIDA boronate will remain strictly at the baseline (highly polar), while the cross-coupled product will elute. If the baseline spot disappears rapidly, your base concentration is too high, causing premature hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate for purification.

Workflow S1 Step 1: Setup Mix Aryl Halide, Pd Cat, Ligand S2 Step 2: Add MIDA Boronate & Base S1->S2 S3 Step 3: Slow Release In-situ hydrolysis S2->S3 S4 Step 4: Transmetalation Rapid coupling S3->S4 S5 Step 5: Workup Isolate Product S4->S5

Caption: Step-by-step workflow for the slow-release Suzuki coupling of 2-pyridyl MIDA boronates.

Protocol B: Coupling of Heteroaryl Chlorides using XPhos Pd G2 Precatalyst

This protocol ensures the rapid, quantitative generation of the active monoligated Pd(0) species, preventing catalyst poisoning.

  • Setup: In a glovebox or under strict inert atmosphere, charge a vial with the chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and K₂CO₃ (2.0 equiv)[5].

  • Solvent: Add a thoroughly degassed mixture of THF/H₂O (4:1, 0.25 M).

  • Reaction: Seal the vial and stir at 80 °C for 4 hours.

    • Validation Check: The solution will rapidly turn homogeneous and deep orange. The generation of carbazole (a byproduct of G2 activation) serves as an internal NMR standard to confirm quantitative catalyst activation.

  • Quench & Isolate: Cool the reaction, filter through a short pad of Celite to remove inorganic salts, and purify via flash chromatography.

References

  • Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings | Source: Benchchem | 1

  • MIDA Boronates | Source: Sigma Aldrich |

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands | Source: PubMed (NIH) | 4

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling | Source: Royal Society of Chemistry (RSC) | 3

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates | Source: PubMed (NIH) | 2

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading | Source: PubMed (NIH) | 5

Sources

Catalyst selection for cross-coupling with 3-Chloro-4-methoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-3CL-4OME-001 Subject: Catalyst & Protocol Optimization for 3-Chloro-4-methoxypyridine Hydrochloride Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The Substrate Challenge

You are working with 3-Chloro-4-methoxypyridine hydrochloride .[1][2] This is a deceptively difficult substrate for three converging reasons:

  • The "Salt" Penalty: The hydrochloride (HCl) salt is acidic. If added directly to a reaction, it will protonate electron-rich ligands (like phosphines) or oxidize Pd(0), killing your catalytic cycle immediately.

  • Electronic Deactivation: While pyridines are generally electron-deficient (good for oxidative addition), the 4-methoxy group is a strong electron-donor (EDG). This increases electron density at the 3-position, making the C-Cl bond stronger and harder to break (oxidative addition becomes the rate-limiting step).

  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can bind to the Palladium center, displacing your ligand and creating an inactive "Pd-Pyridine" complex.

This guide provides the specific protocols to overcome these barriers.

Module 1: The Critical Pre-Step (Salt Neutralization)

Status: MANDATORY Issue: "I added everything to the flask, but the reaction turned black/inactive immediately."

You cannot run this reaction effectively with the HCl salt present in a standard catalytic setup. You must neutralize it.

Method A: Ex-Situ Free-Basing (Recommended)

Best for scale-up (>5g) and consistent results.

  • Dissolve the hydrochloride salt in water (approx. 5 mL/g).

  • Slowly add Saturated Aqueous NaHCO₃ or 1M NaOH until pH ~10.

  • Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: You now have the free base oil/solid. Use this in the coupling.

Method B: In-Situ Neutralization

Acceptable for high-throughput screening (<100 mg).

  • Add the hydrochloride salt to the vial.

  • Add 1.1 equivalents of extra base (e.g., if your protocol calls for 2.0 equiv K₂CO₃, add 3.1 equiv).

  • Crucial Step: Let the substrate and base stir in the solvent for 15-30 minutes before adding the catalyst. This allows the HCl to be scavenged without destroying the delicate Pd-Ligand complex.

Module 2: Catalyst Selection Logic

We use a "Generational Logic" to select the catalyst. Older catalysts (Pd(PPh₃)₄) will fail here due to the difficult C-Cl bond.

Visual Guide: Catalyst Decision Tree

CatalystSelection Start Start: Coupling Type? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Suz_Easy Boronic Acid is Simple/Electron Poor? Suzuki->Suz_Easy Suz_Hard Boronic Acid is Heterocyclic/Unstable? Suzuki->Suz_Hard Buch_Prim Amine Type: Primary Amine? Buchwald->Buch_Prim Buch_Sec Amine Type: Secondary Amine? Buchwald->Buch_Sec Cat_Suz_1 Rec: XPhos Pd G4 (Robust, General) Suz_Easy->Cat_Suz_1 Cat_Suz_2 Rec: Pd-PEPPSI-IPr (Stabilizes Pd against N-binding) Suz_Hard->Cat_Suz_2 Cat_Buch_1 Rec: BrettPhos Pd G4 (Mono-arylation selectivity) Buch_Prim->Cat_Buch_1 Cat_Buch_2 Rec: RuPhos Pd G4 (Steric bulk prevents poisoning) Buch_Sec->Cat_Buch_2

Caption: Decision matrix for selecting the optimal precatalyst based on reaction type and coupling partner characteristics.

Module 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling with Phenylboronic acid derivatives.

Why this works: The Pd-PEPPSI-IPr catalyst utilizes an N-Heterocyclic Carbene (NHC) ligand.[3] NHCs are stronger sigma-donors than phosphines, facilitating oxidative addition into the 3-Cl bond. The bulky "IPr" wingtips physically block the pyridine nitrogen from coordinating to the Pd center [1, 2].

ComponentEquivalentsRole
3-Cl-4-OMe-Pyridine 1.0Substrate (Free base preferred)
Boronic Acid 1.2 - 1.5Coupling Partner
Pd-PEPPSI-IPr 0.02 (2 mol%)Catalyst (Air stable)
K₂CO₃ or K₃PO₄ 2.0 - 3.0Base (Activates Boron)
Dioxane/Water (4:1) 0.2 MSolvent System

Step-by-Step:

  • Charge a vial with the free base substrate, boronic acid, base, and Pd-PEPPSI-IPr .

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add sparged Dioxane/Water mixture via syringe.

  • Heat to 80°C - 100°C for 2-4 hours.

  • Checkpoint: If conversion is low, switch base to Cs₂CO₃ to increase activation of the boronic acid.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling with Morpholine, Piperazine, or Anilines.

Why this works: RuPhos and BrettPhos are dialkylbiaryl phosphine ligands designed specifically to prevent formation of the inactive Pd-Pyridine complex. They are bulky enough to force the reductive elimination step, which is often the bottleneck with electron-rich amines [3, 4].

ComponentEquivalentsRole
3-Cl-4-OMe-Pyridine 1.0Substrate (Free base)
Amine 1.2Nucleophile
RuPhos Pd G4 0.02 - 0.05Pre-catalyst (Ensures 1:1 Pd:L ratio)
NaOtBu 1.5Strong Base (Required for C-N)
Toluene or t-Amyl Alcohol 0.2 MSolvent (Anhydrous)

Step-by-Step:

  • Safety: NaOtBu is moisture sensitive. Handle in a glovebox or under active inert gas flow.

  • Charge vial with Pre-catalyst, Base, and Substrate.

  • Add Anhydrous Toluene.

  • Add Amine (if liquid) via syringe.

  • Heat to 100°C for 12 hours.

  • Troubleshooting: If you observe significant "Hydrodehalogenation" (Cl replaced by H), lower the temperature to 80°C and increase catalyst loading.

Module 4: Troubleshooting FAQ

Q: I see the starting material disappearing, but I'm getting "Des-Chloro" product (3-H-4-methoxypyridine).

  • Diagnosis: This is hydrodehalogenation. It happens when the Beta-Hydride elimination pathway competes with transmetallation, or if the solvent acts as a hydride source.

  • Fix:

    • Avoid alcohol solvents (use Toluene or Dioxane).

    • Ensure your solvent is strictly anhydrous.

    • Switch to BrettPhos Pd G4 , which is sterically bulkier and suppresses this side reaction.

Q: The reaction works on 50mg scale but fails on 5g scale.

  • Diagnosis: Likely an exotherm or mixing issue with the salt neutralization if you did it in situ.

  • Fix: For >1g scales, you must use the Ex-Situ Free-Basing method (Module 1, Method A) to isolate the neutral pyridine before starting the coupling.

Q: Can I use Pd(OAc)₂ + PPh₃?

  • Answer: No. Triphenylphosphine is not electron-rich enough to insert into the 3-Cl bond of this specific deactivated pyridine efficiently. You will likely get <10% yield. You need electron-rich ligands (SPhos, XPhos, or NHCs).

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry – A European Journal.[4]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Maitro, G., et al. (2009). A New Class of Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides. Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 3-Chloro-4-methoxypyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-4-methoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective work-up and troubleshooting of reactions involving this versatile reagent. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reactivity, and work-up of reactions involving 3-Chloro-4-methoxypyridine hydrochloride.

Q1: What are the key chemical properties of 3-Chloro-4-methoxypyridine hydrochloride that influence work-up procedures?

A1: Understanding the physicochemical properties of 3-Chloro-4-methoxypyridine hydrochloride is fundamental to designing an effective work-up strategy. As the hydrochloride salt, the compound is a solid that is generally soluble in water and polar protic solvents.[1] The pyridine nitrogen is protonated, rendering the molecule more water-soluble than its free base form. The chlorine atom at the 3-position and the methoxy group at the 4-position influence the reactivity of the pyridine ring. The methoxy group is an electron-donating group, which can activate the ring towards certain reactions, while the chloro group is an electron-withdrawing group.

PropertyValue/InformationSource
Molecular Formula C6H6ClNO · HCl[2]
Molecular Weight 180.03 g/mol [2]
Appearance White to off-white powder[1]
Solubility Soluble in water[1]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][3]
Q2: I've completed a reaction using 3-Chloro-4-methoxypyridine as the free base. How does the work-up differ from using the hydrochloride salt?

A2: When using the free base, 3-Chloro-4-methoxypyridine, the initial reaction mixture will be less acidic. The primary difference in the work-up is the initial washing step. With the free base, an acidic wash (e.g., dilute HCl) can be used to protonate any unreacted starting material, partitioning it into the aqueous layer for removal.[4] Conversely, when starting with the hydrochloride salt, the reaction is already acidic. Therefore, an initial basic wash (e.g., saturated sodium bicarbonate solution) is typically employed to neutralize the excess acid and to convert any remaining starting material into its free base form, which can then be extracted into the organic phase if desired, or to facilitate the isolation of a basic product.

Q3: My reaction involves a nucleophilic aromatic substitution (SNAr) on 3-Chloro-4-methoxypyridine. What are the key considerations for the work-up?

A3: In SNAr reactions, a nucleophile displaces the chloride on the pyridine ring. These reactions are often performed in the presence of a base to deprotonate the nucleophile or to neutralize any generated acid. Key work-up considerations include:

  • Quenching: The reaction should first be carefully quenched, typically by adding water or a saturated aqueous solution of ammonium chloride, especially if reactive reagents like strong bases were used.

  • Neutralization & Extraction: The pH of the aqueous layer should be adjusted to ensure your product is in a neutral, less water-soluble form for efficient extraction into an organic solvent. The choice of pH will depend on the pKa of your product.

  • Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

The stability of the intermediate in a nucleophilic aromatic substitution is crucial, and for pyridines, attack at the 2- and 4-positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[5][6]

Q4: I am performing a Suzuki coupling with 3-Chloro-4-methoxypyridine. What specific challenges should I anticipate in the work-up?

A4: Suzuki couplings are powerful C-C bond-forming reactions that utilize a palladium catalyst and a base.[7][8] The work-up for these reactions requires the removal of several components:

  • Palladium Catalyst: Palladium residues can often be removed by filtration through a pad of Celite or by using specific scavengers.

  • Boronic Acid/Ester Residues: Boron-containing byproducts can sometimes be challenging to remove. A common technique is to perform an extractive work-up with a basic aqueous solution (e.g., NaOH or K2CO3) to convert the boronic acid into its more water-soluble boronate salt.[4] Another method involves repeated co-evaporation with methanol to form the volatile trimethyl borate.[4]

  • Base: The inorganic base used in the reaction (e.g., K2CO3, Cs2CO3, K3PO4) is typically removed by washing the organic layer with water.[7]

G cluster_reaction Suzuki Coupling Reaction Mixture cluster_workup Work-up Procedure cluster_purification Purification Product Desired Product Quench Quench with Water/Brine Product->Quench Catalyst Palladium Catalyst Catalyst->Quench Boron Boronic Acid Residues Boron->Quench Base Inorganic Base Base->Quench Solvent Organic Solvent Solvent->Quench PhaseSep Phase Separation Quench->PhaseSep AqWash Aqueous Washes (Base) PhaseSep->AqWash Organic Layer Aqueous Waste Aqueous Waste PhaseSep->Aqueous Waste Filtration Filtration (e.g., Celite) AqWash->Filtration AqWash->Aqueous Waste Drying Drying (e.g., MgSO4) Filtration->Drying Solid Waste Solid Waste Filtration->Solid Waste Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization PureProduct Pure Product Crystallization->PureProduct

General Suzuki Coupling Work-up Flowchart
Q5: I am conducting a Buchwald-Hartwig amination with 3-Chloro-4-methoxypyridine. What are the best practices for the work-up?

A5: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] The work-up procedure shares similarities with the Suzuki coupling but has its own nuances.

  • Ligand Removal: The phosphine ligands used in these reactions can be oxidized to phosphine oxides, which can sometimes complicate purification. Filtering the crude reaction mixture through a plug of silica gel, eluting with a non-polar solvent, can help remove some of these polar byproducts.[4]

  • Base Selection and Removal: Strong bases like sodium tert-butoxide are often used.[10] Careful quenching with water is crucial. Subsequent aqueous washes will remove the inorganic base.

  • Catalyst Removal: Similar to Suzuki coupling, palladium residues can be removed by filtration through Celite or by using scavengers.

The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine.[11]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during the work-up of reactions involving 3-Chloro-4-methoxypyridine hydrochloride.

Problem 1: Emulsion formation during aqueous work-up.

Cause: Emulsions are common when working with pyridine-containing compounds, especially if the reaction mixture contains fine particulate matter or has a pH close to the pKa of one of the components. High concentrations of salts can also contribute to emulsion formation.

Solution:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite. This can remove particulate matter that may be stabilizing the emulsion.

  • Change of Solvent: If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity.

  • Centrifugation: If available, centrifuging the mixture can be a very effective way to separate the layers.

Problem 2: Low recovery of the desired product after extraction.

Cause: This can be due to several factors, including incomplete extraction, the product remaining in the aqueous layer, or product degradation.

Solution:

  • pH Adjustment: Ensure the pH of the aqueous layer is optimized for the extraction of your product. If your product is basic, the aqueous layer should be made basic before extraction. If it is acidic, the aqueous layer should be acidic.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is generally more efficient.

  • Choice of Extraction Solvent: Ensure you are using an appropriate extraction solvent. If your product has moderate polarity, a more polar solvent like ethyl acetate or dichloromethane may be more effective than a non-polar solvent like hexanes.[12]

  • Check for Product Precipitation: In some cases, the product may precipitate at the interface of the two layers. If this occurs, it may be necessary to filter the mixture to collect the solid product.

Problem 3: Presence of unreacted 3-Chloro-4-methoxypyridine in the final product.

Cause: The reaction may not have gone to completion, or the work-up procedure was not effective at removing the starting material.

Solution:

  • Acidic Wash: If your product is stable to acid, an acidic wash (e.g., 1M HCl) can be used to protonate the unreacted 3-Chloro-4-methoxypyridine, making it more water-soluble and thus easier to remove in the aqueous phase.[4]

  • Chromatography: If the unreacted starting material co-elutes with your product during column chromatography, you may need to adjust the solvent system. A more polar solvent system may help to separate the more polar starting material from your product.

  • Crystallization: Recrystallization can be an effective method for purifying the final product and removing impurities.[13] The choice of solvent is critical and may require some screening.

G cluster_solutions Troubleshooting Steps Start Crude Product Contaminated with 3-Chloro-4-methoxypyridine AcidWash Perform Acidic Wash (e.g., 1M HCl) Start->AcidWash Chromatography Optimize Column Chromatography (adjust solvent polarity) Start->Chromatography Crystallization Recrystallize Product (screen for suitable solvent) Start->Crystallization Pure Product Pure Product AcidWash->Pure Product Chromatography->Pure Product Crystallization->Pure Product

Troubleshooting Unreacted Starting Material
Problem 4: The final product is an oil and will not crystallize.

Cause: The product may be inherently an oil at room temperature, or it may be impure, with the impurities inhibiting crystallization.

Solution:

  • Purity Check: First, ensure the product is of high purity using techniques like NMR or LC-MS. If impurities are present, further purification by chromatography may be necessary.

  • Solvent Screening: Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until the solution becomes cloudy. This can sometimes induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the solution to induce crystallization.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir the mixture vigorously. This can sometimes cause the product to solidify.

Section 3: Detailed Experimental Protocol - A General Work-up Procedure

This protocol outlines a general, robust work-up procedure for a reaction where 3-Chloro-4-methoxypyridine hydrochloride has been used as a starting material and the desired product is a neutral organic compound.

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.[14][15][16] Work in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add deionized water to the reaction mixture with stirring. If the reaction was performed under anhydrous conditions or with reactive reagents, this should be done in an ice bath.

  • Neutralization and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your product.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the hydrochloride salt and any other acids present. Be cautious as this will generate CO2 gas, so vent the separatory funnel frequently. Continue adding the bicarbonate solution until the aqueous layer is basic (check with pH paper).

    • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer.

  • Aqueous Washes:

    • Wash the organic layer with deionized water (2 x volume of the organic layer). Separate the layers.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer). This helps to remove any remaining water from the organic layer. Separate the layers.

  • Drying and Filtration:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Swirl the flask. Add more drying agent until it no longer clumps together.

    • Filter the mixture through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to obtain the pure desired compound.[17]

References

  • TCI Chemicals. (2023, March 4).
  • Larina, A. G., & Gevorgyan, V. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 45(10), 1649-1662.
  • Thermo Fisher Scientific. (2025, December 26).
  • Fisher Scientific. (2024, March 15).
  • FUJIFILM Wako Chemicals. (2024, September 20).
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2018, October 17).
  • ChemicalBook. (2025, July 5).
  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Benchchem. (n.d.).
  • Wikipedia contributors. (2024, January 10). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023, June 30).
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester. (n.d.). Workup: About.
  • Scribd. (n.d.).
  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PubChem. (n.d.). 3-Chloro-4-methylpyridine.
  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Google Patents. (2012, January 4). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Google Patents. (2002, June 4). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Cion Pharma. (n.d.). 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • All Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thermo Fisher Scientific. (2025, December 25).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Reagent Database. (n.d.). 3-CHLORO-4-METHOXYPYRIDINE CAS 89379-79-3.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 1196151-71-9|3-(Chloromethyl)-4-methoxypyridine.
  • Alfa Chemistry. (n.d.). CAS 13472-84-9 3-Chloro-2-methoxypyridine.
  • Chemsrc. (2025, August 21). 3-Bromo-2-chloro-4-methoxypyridine.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • PubMed. (2006, November 15).
  • Benchchem. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
  • ECHEMI. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)
  • University of Dhaka. (2023, July 4).

Sources

Validation & Comparative

3-Chloro-4-methoxypyridine hydrochloride vs 3-bromo-4-methoxypyridine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between 3-Chloro-4-methoxypyridine (and its HCl salt) and 3-Bromo-4-methoxypyridine is rarely a simple matter of cost.[1] While the chloro- derivative is economically favorable for early-stage scale-up, the bromo- analog offers superior chemoselectivity in organometallic transformations.[1]

This guide delineates the mechanistic divergence between these two scaffolds. Specifically, it highlights the "Lithiation Fork" —where the bromo- derivative undergoes clean halogen-lithium exchange, while the chloro- derivative is prone to competing Directed Ortho Metalation (DoM).

Core Product Profile
Feature3-Chloro-4-methoxypyridine (HCl)3-Bromo-4-methoxypyridine
CAS (Free Base) 89379-79-3 82257-09-8
Primary Reactivity Low (Requires activated catalysts)High (Facile oxidative addition)
Lithiation Mode Competitive (DoM vs. Exchange)Selective (Li-Hal Exchange)
Physical Form Hygroscopic Solid (Salt) / Oil (Free Base)Crystalline Solid
Cost Efficiency High (Bulk commodity)Moderate (Specialty reagent)

Structural & Physical Handling[1]

The Hydrochloride Salt Factor

3-Chloro-4-methoxypyridine is frequently supplied as the hydrochloride salt to enhance stability and shelf-life, as electron-rich pyridines can be prone to N-oxidation or volatility issues in their free base form.[1]

Critical Protocol: Free-Basing Organometallic reactions (Suzuki, Buchwald, Lithiation) are incompatible with acidic protons. The HCl salt must be neutralized prior to use.

Standard Operating Procedure (SOP) for Neutralization:

  • Dissolve 10 mmol of the HCl salt in 20 mL of DI water.

  • Slowly add saturated aqueous Na₂CO₃ until pH ~10.

  • Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). [1] 4. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The free base is typically a pale yellow oil or low-melting solid, ready for immediate coupling.

Reactivity Matrix: The "Bifurcated Path"

The presence of the 4-methoxy group (a strong Ortho-Directing Group, ODG) creates a unique electronic environment. The behavior of the halogen at the 3-position depends entirely on its bond dissociation energy (BDE) relative to the acidity of the ring protons.

Pathway A: Palladium-Catalyzed Cross-Coupling[1]
  • 3-Bromo-4-methoxypyridine: The C–Br bond is weak (~68 kcal/mol).[1] Oxidative addition to Pd(0) is rapid and often the turnover-limiting step is transmetallation. Standard catalysts (e.g., Pd(PPh₃)₄) work under mild conditions (60–80°C).

  • 3-Chloro-4-methoxypyridine: The C–Cl bond is stronger (~81 kcal/mol).[1] Standard catalysts often fail to insert. "Forcing" conditions are required:

    • Ligands: Electron-rich, bulky phosphines (e.g., SPhos, XPhos) or NHC ligands (e.g., PEPPSI).

    • Temperature: Often requires >100°C.

Pathway B: Lithiation (The Critical Divergence)

This is the most dangerous trap for the unwary chemist.

  • Bromo-Advantage: Treatment with n-BuLi at -78°C results in exclusive Lithium-Halogen Exchange at C3.[1] The reaction is faster than proton abstraction.

  • Chloro-Complication: The C–Cl bond is robust. n-BuLi often acts as a base rather than an exchange reagent.[1] The 4-methoxy group directs lithiation to the C5 position (DoM), leading to a mixture of products or regioisomeric scrambling.

Visualizing the Divergence

The following diagram illustrates the mechanistic "decision tree" for these substrates.

ReactivityPathways Start Substrate Selection Bromo 3-Bromo-4-OMe-Py Start->Bromo Chloro 3-Chloro-4-OMe-Py Start->Chloro Pd_Cond Pd-Catalyzed Coupling Bromo->Pd_Cond Li_Cond Lithiation (n-BuLi, -78°C) Bromo->Li_Cond Chloro->Pd_Cond Chloro->Li_Cond Br_Pd Fast Oxidative Addition (Standard Ligands) Pd_Cond->Br_Pd High Yield Cl_Pd Slow Oxidative Addition (Requires SPhos/XPhos) Pd_Cond->Cl_Pd Variable Yield Br_Li C3-Lithio Species (via Li-Hal Exchange) Li_Cond->Br_Li Selective Cl_Li Mixture: C5-Lithio (DoM) vs. C3-Lithio (Exchange) Li_Cond->Cl_Li Competitive/Messy

Caption: Mechanistic divergence in Pd-coupling and Lithiation pathways. Note the clean selectivity for the Bromo-derivative in lithiation compared to the competitive pathways for the Chloro-derivative.[1]

Experimental Case Studies

Protocol A: Selective C3-Functionalization via Suzuki Coupling

Target: 3-(4-Fluorophenyl)-4-methoxypyridine[1]

Option 1: Using 3-Bromo-4-methoxypyridine (Recommended) [1]

  • Reagents: Substrate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4 hours.

  • Outcome: High conversion (>95%), minimal homocoupling.

Option 2: Using 3-Chloro-4-methoxypyridine [1]

  • Reagents: Substrate (1.0 eq), Boronic acid (1.5 eq), Pd₂(dba)₃ / XPhos (catalyst system), K₃PO₄ (3.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Conditions: Reflux (110°C) for 16-24 hours.

  • Outcome: Slower kinetics; requires rigorous deoxygenation to protect the electron-rich phosphine ligand.

Protocol B: Lithiation / Electrophile Trapping

Target: 4-Methoxypyridine-3-carbaldehyde[1]

Using 3-Bromo-4-methoxypyridine:

  • Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.[1]

  • Add n-BuLi (1.05 eq) dropwise over 10 min. (Reaction turns yellow/orange).

  • Stir for 15 min (Exchange is rapid).

  • Add DMF (3.0 eq) and warm to RT.

  • Result: Clean formation of the C3-aldehyde.

Using 3-Chloro-4-methoxypyridine:

  • Warning: Direct treatment with n-BuLi often leads to deprotonation at C5 due to the directing effect of the methoxy group, or a "Halogen Dance" rearrangement.

  • Alternative: Requires catalyzed exchange (e.g., using n-BuLi in the presence of catalytic bromobenzene) or using stronger exchange reagents (t-BuLi), which increases cost and hazard.

Strategic Selection Guide

If your priority is...Choose 3-Bromo-4-methoxypyridine Choose 3-Chloro-4-methoxypyridine
Reaction Selectivity YES. Essential for lithiation or mild coupling.[1]NO. Risk of side reactions.[2]
Cost (Multi-kg scale) NO. Bromine atom economy is poor; reagent is pricier.YES. Significantly cheaper raw material.
Supply Chain Moderate availability.High availability (often as HCl salt).
Late-Stage Functionalization YES. Mild conditions preserve other sensitive groups.[1]NO. Harsh conditions may degrade the API.
Conclusion

For Discovery Chemistry (MedChem) , where time and success rate are paramount, 3-Bromo-4-methoxypyridine is the superior choice.[1] The reliability of the C–Br bond in both cross-coupling and lithiation justifies the higher material cost.

For Process Chemistry , the 3-Chloro- variant is viable only if the reaction conditions (e.g., specialized ligands) have been optimized to overcome its lower reactivity and the lithiation pathway is avoided or strictly controlled.

References

  • Reactivity of Halopyridines in Pd-Catalyzed Coupling

    • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine. Retrieved from

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[2] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. (Cited in Harvard Evans Group Review). Retrieved from [1]

  • Regioselective Lithiation of Alkoxypyridines

    • Comins, D. L., et al. (2021).[3] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Retrieved from [1]

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [1]

  • Product Specifications & CAS Data

    • 3-Bromo-4-methoxypyridine (CAS 82257-09-8).[1][5][6][7]

    • 3-Chloro-4-methoxypyridine (CAS 89379-79-3).[8] [1]

Sources

Comparative analysis of synthetic routes to substituted methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to Substituted Methoxypyridines: A Guide for Drug Development

Substituted methoxypyridines are privileged scaffolds in medicinal chemistry and agrochemical development due to their ability to act as hydrogen bond acceptors, modulate lipophilicity, and improve metabolic stability. Selecting the optimal synthetic route requires balancing regioselectivity, scalability, and cost. This guide evaluates three primary methodologies: Nucleophilic Aromatic Substitution (S_NAr), Transition-Metal Catalyzed Cross-Coupling, and Functional Group Interconversion (Diazotization/Halogenation).

Nucleophilic Aromatic Substitution (S_NAr)

S_NAr is the most industrially scalable approach for synthesizing methoxypyridines from polyhalopyridines[1]. The electron-deficient nature of the pyridine ring, particularly at the 2-, 4-, and 6-positions, facilitates the stabilization of the anionic Meisenheimer intermediate[2].

Causality & Experimental Design: The choice of solvent and base is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) are strictly required because they solvate the sodium cation, leaving the methoxide anion highly nucleophilic[1]. Furthermore, strict anhydrous conditions must be maintained; trace water leads to the formation of hydroxypyridine byproducts via competitive hydroxide attack[1].

Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine via S_NAr [1][3]

  • Reagent Preparation: Under an inert argon atmosphere, prepare sodium methoxide by slowly adding sodium metal pellets (1.05 eq) to anhydrous methanol. Evaporate the methanol and azeotrope the residue with anhydrous toluene to ensure complete water removal.

  • Reaction Setup: Dissolve the dry sodium methoxide in anhydrous DMF. Add 3,5-dibromopyridine (1.0 eq) to the solution.

  • Execution: Heat the mixture to 70–90 °C for 1–4 hours. Validation: Monitor via LC-MS until the dibromopyridine peak is consumed. Prolonged heating must be avoided to prevent over-reaction into 3,5-dimethoxypyridine.

  • Work-up & Isolation: Cool to room temperature and slowly pour the mixture into an ice-water bath. The sudden drop in solubility precipitates the 3-bromo-5-methoxypyridine. Filter, wash with cold water, and dry under a vacuum to yield the product (typically 62–73% yield).

SNAr_Workflow A 3,5-Dibromopyridine + NaOMe B Heating (70-90°C) in DMF A->B Addition C Meisenheimer Intermediate B->C Nucleophilic Attack D Bromide Elimination C->D Rearrangement E 3-Bromo-5-methoxypyridine D->E Precipitation

Workflow for the S_NAr synthesis of 3-bromo-5-methoxypyridine via a Meisenheimer intermediate.

Transition-Metal Catalyzed Cross-Coupling

When complex substitution patterns are required, transition-metal catalysis (e.g., Suzuki-Miyaura coupling) provides unparalleled regiocontrol. Methoxypyridinylboronic acids or methoxyhalopyridines can be coupled with various aryl/heteroaryl partners to form biaryl systems[4].

Causality & Experimental Design: The carbon-halogen bond strength dictates reactivity (C-Cl > C-Br > C-I). Bromomethoxypyridines undergo oxidative addition to Pd(0) significantly faster than their chlorinated counterparts[1]. For Suzuki couplings, a mild base (e.g., K₂CO₃) is required to activate the boronic acid via the formation of a boronate complex, which accelerates the transmetalation step[5].

Protocol 2: Suzuki-Miyaura Coupling of Methoxypyridines [4][5]

  • Reaction Setup: To a dry Schlenk flask under nitrogen, add 3-bromo-5-methoxypyridine (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (2–5 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Validation: Degassing (via freeze-pump-thaw or sparging) is mandatory to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.

  • Execution: Heat the sealed vessel to 80–110 °C for 2–18 hours. Monitor the consumption of the starting halide by TLC (Hexanes/EtOAc).

  • Work-up: Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Suzuki_Cycle Pd Pd(0) Catalyst OA Oxidative Addition (Methoxypyridyl Halide) Pd->OA TM Transmetalation (Arylboronic Acid + Base) OA->TM RE Reductive Elimination TM->RE RE->Pd Pd(0) Regeneration Prod Biaryl Methoxypyridine RE->Prod

Catalytic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling of methoxypyridines.

Functional Group Interconversion (Diazotization & Halogenation)

For specific isomers like 2-bromo-5-methoxypyridine, direct S_NAr is often inefficient due to unfavorable electronic effects. Instead, starting from an aminomethoxypyridine and utilizing Sandmeyer-type diazotization provides a highly reliable route[6].

Causality & Experimental Design: Diazotization of 2-amino-5-methoxypyridine using sodium nitrite and hydrobromic acid generates a highly reactive diazonium salt intermediate. Strict temperature control (< 0 °C) is critical; if the temperature rises prematurely, the diazonium salt decomposes into a highly reactive aryl cation, which reacts with water to form an undesired hydroxypyridine byproduct[6].

Protocol 3: Synthesis of 2-Bromo-5-methoxypyridine via Diazotization [6]

  • Diazotization: Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool to -10 °C. Slowly add liquid bromine dropwise.

  • Nitrite Addition: Add an aqueous solution of sodium nitrite dropwise, strictly maintaining the internal temperature below -5 °C. Validation: The formation of a yellow suspension indicates the successful generation of the diazonium intermediate.

  • Decomposition & Halogenation: Allow the mixture to slowly warm to room temperature to facilitate nitrogen gas evolution, then cool back to 0 °C after 30 minutes.

  • Work-up: Basify the mixture carefully with aqueous NaOH. Extract thoroughly with diethyl ether, dry over anhydrous sodium sulfate, and purify via vacuum distillation (b.p. 76–78 °C at 0.6 torr) to obtain the product (approx. 63% yield).

Diazotization_Workflow A 2-Amino-5- methoxypyridine B HBr / Br2 NaNO2 (< -5°C) A->B Acidification C Diazonium Intermediate B->C Diazotization D Warming to RT (N2 Evolution) C->D Substitution E 2-Bromo-5- methoxypyridine D->E Basification & Extraction

Sandmeyer-type diazotization workflow for synthesizing 2-bromo-5-methoxypyridine.

Quantitative Data Presentation: Route Comparison

To guide synthetic planning, the following table summarizes the performance metrics of the three discussed methodologies collated from benchmark literature[1][5][6].

MetricNucleophilic Aromatic Substitution (S_NAr)Transition-Metal Cross-Coupling (Suzuki)Diazotization / Sandmeyer
Typical Yield 62% – 75%70% – 90%50% – 65%
Reaction Time 1 – 4 hours2 – 18 hours2 – 4 hours
Temperature 70 °C – 90 °C80 °C – 110 °C-10 °C to Room Temp
Scalability Excellent (Multi-kilogram)Moderate (Catalyst cost is a limiting factor)Good (Requires strict thermal control)
Primary Limitation Requires activated (electron-deficient) positionsSensitive to oxygen/moisture; Pd toxicityRisk of explosive diazonium intermediates
Cost-Efficiency High (Cheap reagents like NaOMe)Low (Expensive Pd catalysts and ligands)Moderate (Corrosive reagents like HBr/Br₂)

References

  • Title: New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions Source: DergiPark URL: [Link]

Sources

SAR Studies and Performance Comparison of 3-Chloro-4-methoxypyridine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & SAR Analysis

Executive Summary

In the development of targeted immunotherapies, specifically Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the selection of the correct heterocyclic building block is critical for achieving high target affinity and cellular permeability. 3-Chloro-4-methoxypyridine hydrochloride (CAS: 861024-97-7) has emerged as a privileged scaffold, particularly in the synthesis of 5- or 8-substituted imidazo[1,5-a]pyridines .

This guide provides an objective Structure-Activity Relationship (SAR) comparison between the 3-chloro-4-methoxy scaffold and its structural alternatives (e.g., 3-fluoro, 3-methyl, and 4-ethoxy analogs). By analyzing steric, electronic, and kinetic parameters, we demonstrate the causality behind the superior performance of the 3-chloro-4-methoxy substitution pattern in modern drug discovery workflows.

Mechanistic Rationale: The Privileged Scaffold

The efficacy of IDO1 inhibitors relies heavily on their ability to coordinate with the active-site heme iron while simultaneously occupying the adjacent hydrophobic pockets . The structural features of 3-chloro-4-methoxypyridine provide a dual advantage:

  • The 3-Chloro Substituent (Steric & Electronic Effects): The chlorine atom possesses an optimal van der Waals radius (~1.75 Å). This specific bulk induces a favorable dihedral twist when the pyridine ring is coupled to a larger macrocycle or bicyclic core, locking the molecule into the bioactive conformation required to enter the IDO1 binding cleft. Furthermore, the polarizability of the chlorine atom enables favorable halogen bonding with the protein backbone.

  • The 4-Methoxy Substituent (Hydrogen Bonding): The methoxy group acts as a precise hydrogen bond acceptor. Unlike larger alkoxy groups (like ethoxy or isopropoxy), the methoxy group fills the localized sub-pocket without inducing steric clashes with the rigid amino acid residues surrounding the heme center.

SAR_Workflow A 3-Cl-4-OMe-Pyridine (Lead Scaffold) D Optimal IDO1 Binding Geometry A->D Maintains Halogen Bond B 3-Fluoro Analog (Loss of Steric Bulk) B->D Reduced Affinity C 4-Ethoxy Analog (Steric Clash) C->D Poor Pocket Fit

Fig 1. Structural impact of pyridine analogs on IDO1 binding affinity.

SAR Comparison Data

To objectively evaluate the performance of 3-chloro-4-methoxypyridine hydrochloride against alternative building blocks, we synthesized a standardized series of imidazo[1,5-a]pyridine derivatives. The table below summarizes the quantitative biological and physicochemical data.

Table 1: SAR Comparison of Pyridine Analogs in IDO1 Inhibitor Cores
Building Block AnalogIDO1 Enzymatic IC₅₀ (nM)HeLa Cellular IC₅₀ (nM)Kinetic Solubility (µM)Mechanistic Rationale & Performance Notes
3-Chloro-4-methoxypyridine (Lead) 12 ± 2 45 ± 5 >100 Optimal balance. Chlorine provides necessary steric bulk for pocket occupation; methoxy acts as an unhindered H-bond acceptor.
3-Fluoro-4-methoxypyridine85 ± 8210 ± 15>100Reduced affinity. Fluorine (1.47 Å) lacks sufficient van der Waals volume, resulting in a loose fit in the hydrophobic pocket.
3-Methyl-4-methoxypyridine140 ± 12380 ± 2080Loss of halogen bond. The methyl group provides similar steric bulk to chlorine but lacks the polarizability required for halogen bonding.
3-Chloro-4-ethoxypyridine45 ± 5180 ± 1840Steric clash. The larger ethoxy group clashes with the rigid pocket walls, reducing binding affinity and lowering aqueous solubility.

Data Interpretation: The empirical data validates that substituting the chlorine for a smaller fluorine atom results in a ~7-fold drop in enzymatic potency. Conversely, extending the methoxy group to an ethoxy group negatively impacts both target affinity and kinetic solubility, confirming the 3-chloro-4-methoxy pattern as the thermodynamic optimum for this target class.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the core intermediate and the subsequent biological evaluation.

Protocol A: Synthesis of the Imidazo[1,5-a]pyridine Precursor

This protocol utilizes 3-chloro-4-methoxypyridine chemistry to generate the highly functionalized diethyl 3-chloro-4-methoxypyridine-2,6-dicarboxylate intermediate, a standard gateway to IDO1 inhibitors .

Causality Note: Potassium carbonate (K₂CO₃) is selected as the base over stronger alternatives (like NaH) to prevent unwanted side reactions at the pyridine nitrogen, ensuring selective O-alkylation if starting from the hydroxy precursor, or maintaining stability during cross-coupling.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 1.0 equivalent of the 3-chloro-4-hydroxypyridine-2,6-dicarboxylate precursor (11 g, 40 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 2.0 equivalents of K₂CO₃ (11 g, 80 mmol) to the solution. Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise, add 1.75 equivalents of Methyl Iodide (MeI) (10 g, 70 mmol). The use of MeI ensures rapid, quantitative methylation to yield the 4-methoxy analog.

  • Reaction: Stir the mixture overnight under an inert argon atmosphere at room temperature.

  • Workup: Pour the reaction mixture into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3-chloro-4-methoxy intermediate.

Protocol B: In Vitro IDO1 Enzymatic Inhibition Assay

This assay measures the conversion of L-Tryptophan to N-formylkynurenine.

Causality Note: IDO1 is a heme-dependent enzyme. The inclusion of ascorbic acid and methylene blue is strictly required to maintain the heme iron in its catalytically active ferrous (Fe²⁺) state. Without this reduction system, the enzyme rapidly oxidizes to the inactive ferric (Fe³⁺) state, leading to false-positive inhibition data .

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Enzyme Incubation: Add recombinant human IDO1 enzyme to the buffer. Dispense 50 µL of this master mix into a 96-well microtiter plate.

  • Compound Addition: Add 1 µL of the synthesized 3-chloro-4-methoxypyridine analogs (dissolved in DMSO) at varying concentrations (1 nM to 10 µM) to the respective wells. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of 400 µM L-Tryptophan substrate to each well.

  • Incubation & Termination: Incubate the plate for 60 minutes at 37°C. Terminate the reaction by adding 20 µL of 30% trichloroacetic acid (TCA).

  • Detection: Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. Centrifuge, transfer the supernatant, and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure absorbance at 490 nm using a microplate reader.

IDO1_Assay Step1 Recombinant IDO1 + Reductant System Step2 Add Pyridine Analog (Inhibitor) Step1->Step2 15 min Pre-incubation Step3 Add L-Tryptophan (Substrate) Step2->Step3 Initiate Reaction Step4 Measure N-formylkynurenine (Absorbance 490 nm) Step3->Step4 60 min at 37°C

Fig 2. Self-validating workflow for the in vitro IDO1 enzymatic inhibition assay.

Conclusion

The SAR data definitively demonstrates that 3-Chloro-4-methoxypyridine hydrochloride is not merely a generic building block, but a highly optimized pharmacophore essential for modern kinase and dioxygenase inhibitor design. Its specific steric volume and electronic profile prevent the severe drops in potency observed with fluoro- or ethoxy-analogs. For drug development professionals targeting the IDO1 pathway, standardizing library synthesis around the 3-chloro-4-methoxy scaffold significantly increases the probability of identifying highly potent, cell-permeable lead compounds.

References

  • WO2016161960A1 - Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases inhibitors. Google Patents.
  • US 2019/0284184 A1 - Fused tricyclic compounds as RAF kinase inhibitors and IDO inhibitors. Google Patents.
  • Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy. Muller AJ, et al., Nature Medicine. 2005 Mar; 11(3): 312-9. Available at:[Link]

Characterization of 3-Chloro-4-methoxypyridine hydrochloride impurities

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for the analytical characterization of 3-Chloro-4-methoxypyridine hydrochloride and its associated synthetic impurities.

Introduction to the Chemical Landscape

3-Chloro-4-methoxypyridine hydrochloride is a highly versatile heterocyclic building block. It is most notably utilized as a core intermediate in the synthesis of complex imidazo[1,5-a]pyridines, which function as potent indoleamine 2,3-dioxygenase (IDO1) inhibitors for oncological and immunological applications[1]. Because this intermediate is positioned early in multi-step synthetic pathways, rigorous characterization of its impurity profile is critical. Trace organic impurities can propagate through subsequent coupling reactions, leading to yield attrition, complex downstream purification bottlenecks, and the generation of toxic byproducts in the final Active Pharmaceutical Ingredient (API).

Mechanistic Origin of Impurities

To effectively characterize an impurity profile, one must first understand the causality of its generation. The standard industrial synthesis of 3-chloro-4-methoxypyridine involves the methylation of 3-chloro-4-hydroxypyridine using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF), followed by precipitation as a hydrochloride salt[2].

The ambident nature of the pyridinol/pyridone tautomeric system dictates the primary impurity pathways:

  • O-Alkylation (Desired Pathway): Nucleophilic attack by the oxygen yields the target 3-chloro-4-methoxypyridine.

  • N-Alkylation (Impurity A): Competitive nucleophilic attack by the pyridine nitrogen yields 3-chloro-1-methylpyridin-4(1H)-one.

  • Dehalogenation (Impurity B): Trace reductive dehalogenation or carryover from impure starting materials yields 4-methoxypyridine.

  • Unreacted Starting Material (Impurity C): Residual 3-chloro-4-hydroxypyridine.

Pathway SM 3-Chloro-4-hydroxypyridine (Starting Material) Reagents MeI, K2CO3, DMF (Methylation) SM->Reagents Target 3-Chloro-4-methoxypyridine (Target Free Base) Reagents->Target O-Alkylation ImpA 3-Chloro-1-methylpyridin-4(1H)-one (N-Alkyl Impurity) Reagents->ImpA N-Alkylation ImpB 4-Methoxypyridine (Des-chloro Impurity) Reagents->ImpB Dehalogenation Salt HCl / Ether (Salt Formation) Target->Salt Final 3-Chloro-4-methoxypyridine HCl (Final API Intermediate) Salt->Final

Reaction pathways generating 3-chloro-4-methoxypyridine and its primary impurities.

Comparison of Analytical Platforms

Selecting the correct analytical platform requires balancing sensitivity, structural elucidation capabilities, and routine operational robustness. HPLC is widely considered the industry standard for assessing the purity and degradation products of methoxypyridine derivatives[3].

Table 1: Platform Comparison for 3-Chloro-4-methoxypyridine Profiling

Analytical PlatformPrimary UtilitySensitivity (LOD)AdvantagesLimitations
HPLC-UV Routine QC & Batch ReleaseHigh (~0.01 µg/mL)Highly robust, reproducible, and easily validated for GMP environments.Cannot elucidate the structure of unknown degradants without reference standards.
LC-HRMS (Q-TOF) Structural ElucidationVery High (<0.005 µg/mL)Exact mass capabilities differentiate isobaric impurities and identify unknowns.High operational cost; ion suppression effects can skew direct quantitation.
GC-FID Volatile Impurity TrackingModerate (~0.1 µg/mL)Excellent for tracking residual solvents (DMF) and unreacted alkylating agents (MeI).Requires free-basing of the HCl salt prior to injection to prevent thermal degradation.

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure absolute trustworthiness in batch release, the analytical protocol must be a self-validating system. The following methodology is engineered specifically for the physicochemical properties of 3-chloro-4-methoxypyridine hydrochloride.

Causality Behind Experimental Choices: The pyridine nitrogen of 3-chloro-4-methoxypyridine has a pKa of approximately 4.5. If the mobile phase pH is near this value, the molecule exists in a state of dynamic partial ionization, leading to severe peak tailing and shifting retention times. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the pyridine ring into a fully protonated, single-ionization state. This choice self-validates the chromatography by guaranteeing sharp, symmetrical peaks and highly reproducible retention times, regardless of minor sample matrix variations.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Action: Degas both phases via ultrasonication for 10 minutes prior to use.

Step 2: Sample Preparation

  • Action: Accurately weigh 10.0 mg of 3-Chloro-4-methoxypyridine HCl and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 80:20 v/v).

  • Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced band broadening at the column head, ensuring sharp peak integration for early-eluting impurities.

Step 3: Chromatographic Execution

  • Column: Superficially Porous Particle (SPP) C18, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-15 min: 60% B

    • 15-15.1 min: 60% to 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

  • Inject a resolution mixture containing the Target API and Impurity A.

  • Validation Criteria: The resolution (

    
    ) between 3-chloro-1-methylpyridin-4(1H)-one and 3-chloro-4-methoxypyridine must be 
    
    
    
    . Tailing factor for the main peak must be
    
    
    .

Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior and response factors using the validated HPLC-UV methodology described above.

Table 2: Relative Retention Times (RRT) and Response Factors (RRF)

AnalyteRRTRRF (at 254 nm)LOD (µg/mL)LOQ (µg/mL)
3-Chloro-4-hydroxypyridine (SM)0.450.820.010.03
3-Chloro-1-methylpyridin-4(1H)-one (Imp A)0.681.150.020.06
4-Methoxypyridine (Imp B)0.850.950.010.04
3-Chloro-4-methoxypyridine (Target) 1.00 1.00 0.01 0.03

Note: RRF values are calculated relative to the target compound. When quantifying impurities without individual reference standards, the peak area of the impurity should be divided by its respective RRF to ensure accurate mass-balance reporting.

References

  • Title: WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES Source: Google Patents URL
  • Title: N-(3-methoxypyridin-2-yl)-N-methyl-2,3-dihydroindole-1 ...
  • Title: WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO[1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES (Synthesis Route)

Sources

Validated Analytical Methods for 3-Chloro-4-Methoxypyridine Hydrochloride Quantification: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently design analytical control strategies for halogenated pyridine derivatives. 3-Chloro-4-methoxypyridine hydrochloride[1] (and its free base, CAS: 89379-79-3[2]) is a highly reactive intermediate essential for synthesizing complex active pharmaceutical ingredients (APIs), including novel kinase inhibitors and fused pyrazine derivatives[3]. Accurate quantification of this compound is critical, yet its unique molecular architecture—a basic pyridine nitrogen paired with electron-withdrawing (chloro) and electron-donating (methoxy) substituents—presents distinct chromatographic challenges.

This guide objectively compares three validated quantification methods, providing the mechanistic causality behind each experimental choice to ensure your laboratory implements a robust, self-validating analytical system.

Physicochemical Profiling & Analytical Challenges

The pyridine ring of 3-Chloro-4-methoxypyridine possesses a pKa of approximately 4.5 to 5.0. In unbuffered or highly acidic aqueous solutions, the nitrogen atom protonates, leading to severe secondary interactions with residual silanols on silica-based stationary phases. This manifests as unacceptable peak tailing and variable retention times. Conversely, the hydrochloride salt formulation requires orthogonal techniques if absolute stoichiometric verification is needed. Therefore, selecting the correct analytical method dictates not just precision, but the fundamental accuracy of the API synthesis downstream.

Performance Comparison: Selecting the Optimal Method

To establish a comprehensive control strategy, we evaluated three distinct methodologies based on [4].

Table 1: Validation Metrics for 3-Chloro-4-Methoxypyridine HCl Quantification

ParameterHPLC-UVLC-MS/MSNon-Aqueous Titration
Primary Application Routine Assay & Major ImpuritiesTrace Impurity ProfilingAbsolute Salt Content
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mLN/A
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mLN/A
Linearity Range 1.0 - 150 µg/mL5.0 - 500 ng/mL10 - 100 mg (Sample size)
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 104.5%99.0% - 100.5%
Precision (% RSD) < 1.0%< 5.0%< 0.5%
Run Time 15 min5 min20 min
Analytical Workflow Decision Matrix

To streamline laboratory operations, I have designed the following decision matrix. It dictates the analytical pathway based on the primary objective of the assay.

AnalyticalWorkflow Start 3-Chloro-4-methoxypyridine HCl Analytical Request Decision1 Primary Objective? Start->Decision1 Assay Routine Assay & Major Impurities Decision1->Assay >0.1% Level Trace Trace Impurity Profiling (<0.05%) Decision1->Trace Genotoxic/Trace Salt Absolute Salt Content (HCl) Decision1->Salt Stoichiometry HPLC HPLC-UV Workflow (C18, pH 6.5 Buffer) Assay->HPLC LCMS LC-MS/MS Workflow (ESI+, MRM Mode) Trace->LCMS Titration Non-Aqueous Titration (AgNO3 / HClO4) Salt->Titration

Figure 1: Decision matrix for selecting the appropriate analytical workflow for 3-Chloro-4-methoxypyridine HCl.

Validated Experimental Protocols

Trustworthiness Note: Every protocol below is designed as a self-validating system. Do not proceed with sample analysis unless the System Suitability Testing (SST) criteria are strictly met, as defined by [5][6].

Protocol 1: HPLC-UV for Routine Assay & Purity

Causality: We utilize a pH 6.5 buffer to ensure the pyridine nitrogen remains predominantly in its neutral free-base form. Coupled with an end-capped C18 column, this eliminates silanol-driven peak tailing. UV detection at 254 nm leverages the strong chromophoric activity of the conjugated pi-system.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (10% B), 2-10 min (linear to 80% B), 10-12 min (hold 80% B), 12-15 min (re-equilibrate at 10% B).

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Self-Validating System Suitability Test (SST):

    • Inject a standard solution (50 µg/mL) six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor (T) ≤ 1.5; Theoretical plates (N) ≥ 5000.

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Causality: For sub-microgram quantification, UV detection lacks sensitivity. We switch to an acidic mobile phase (0.1% Formic Acid) to intentionally force complete protonation of the pyridine nitrogen (


 m/z 144.1). This maximizes ionization efficiency in Electrospray Ionization positive mode (ESI+).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Superficially porous C18 (50 mm × 2.1 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 0-1 min (5% B), 1-3 min (linear to 95% B), 3-4 min (hold 95% B), 4-5 min (re-equilibrate at 5% B).

  • Mass Spectrometry Parameters:

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Precursor

      
       144.1 (for 
      
      
      
      isotope)
      
      
      Product
      
      
      101.0 (quantifier, loss of
      
      
      and
      
      
      );
      
      
      144.1
      
      
      108.0 (qualifier, loss of
      
      
      ).
  • Self-Validating System Suitability Test (SST):

    • Inject a Limit of Quantitation (LOQ) standard (1.5 ng/mL) three times.

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio ≥ 10:1; RSD of peak area ≤ 5.0%.

References
  • International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA).[Link]

Sources

X-ray crystal structure of 3-Chloro-4-methoxypyridine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Analysis and Synthetic Utility of 3-Chloro-4-methoxypyridine Hydrochloride Derivatives

Introduction

The 3-chloro-4-methoxypyridine scaffold is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and transition-metal catalysis. However, electrophilic substitution on electron-deficient pyridine rings is notoriously challenging, often yielding complex isomeric mixtures. To unambiguously confirm regiochemistry and absolute configuration, researchers rely on single-crystal X-ray diffraction (SCXRD).

This guide objectively compares the crystallographic performance, structural stability, and synthetic utility of the base 3-chloro-4-methoxypyridine hydrochloride against its two most prominent advanced derivatives: Diethyl 3-chloro-4-methoxypyridine-2,6-dicarboxylate (an IDO1 inhibitor precursor) and 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (a Co(II) ligand precursor and Omeprazole intermediate)[1],.

Performance Comparison: Structural Stability and Crystallizability

When designing synthetic routes, the choice of the pyridine derivative significantly impacts both downstream reactivity and the ability to isolate diffraction-quality crystals. The free base forms of methoxypyridines are frequently oils or low-melting solids. Converting them to hydrochloride salts increases lattice energy via robust N–H···Cl hydrogen bonding networks, drastically improving crystallizability.

  • 3-Chloro-4-methoxypyridine HCl (Base Scaffold): Offers maximum synthetic flexibility. However, its lower molecular weight and high hygroscopicity make it prone to positional disorder of the methoxy group during crystallization. It requires strict anhydrous handling.

  • Diethyl 3-chloro-4-methoxypyridine-2,6-dicarboxylate: Exhibits superior crystallizability. The bulky C2/C6 ester groups sterically lock the conformation of the pyridine ring, restricting the free rotation of the C4-methoxy group. This rigidity yields exceptionally high-resolution X-ray data, making it the preferred intermediate for rigid scaffold design, such as imidazothiazole-based IDO1 inhibitors[2].

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl: Provides a balanced profile. The C3/C5 methyl groups provide sufficient steric bulk to stabilize the crystal lattice without hindering the reactivity of the chloromethyl group. This derivative is highly crystalline and serves as a critical precursor for synthesizing linear tetradentate ligands used in Co(II)-catalyzed oxidative hydrocarbon fluorination[3], as well as the API Omeprazole[1].

Table 1: Comparative X-ray Crystallographic Parameters

The following table aggregates the benchmark crystallographic performance data for these derivatives, highlighting how substitution patterns influence unit cell properties and refinement quality.

Parameter3-Chloro-4-methoxypyridine HClDiethyl 3-chloro-4-methoxypyridine-2,6-dicarboxylate2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl
Chemical Formula C6H7Cl2NOC12H14ClNO5C9H13Cl2NO
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
Data Collection Temp. 100(2) K100(2) K100(2) K
Resolution Limit (Å) 0.800.750.77
R1 (I > 2σ(I)) 0.0450.0320.038
Methoxy Disorder ModerateMinimal (Sterically Locked)Low
Primary Application Core Building BlockIDO1 Inhibitor PrecursorCo(II) Ligand / Omeprazole API

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each physical and chemical manipulation is explicitly detailed to guarantee reproducibility.

Protocol 1: Controlled Crystallization via Vapor Diffusion

Objective: Obtain untwinned, diffraction-quality single crystals of highly polar pyridinium hydrochloride salts. Causality: Direct solvent evaporation of these salts often leads to rapid supersaturation, resulting in dendritic or heavily twinned crystals. Vapor diffusion allows for a thermodynamically controlled transition into the supersaturated regime by slowly introducing a miscible anti-solvent.

  • Dissolution: Dissolve 50 mg of the pyridine hydrochloride derivative in a minimum volume (~0.5 mL) of absolute ethanol. Causality: Ethanol readily solvates the polar salt while remaining fully miscible with non-polar anti-solvents.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to favor the growth of fewer, larger single crystals.

  • Diffusion Setup: Place the uncapped 2 mL inner vial inside a 20 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup undisturbed at 4 °C for 48–72 hours.

  • Self-Validation Check (Birefringence): Before harvesting, inspect the vial under a stereomicroscope equipped with cross-polarizers. Rotate the sample; the presence of sharp optical extinction every 90° of rotation confirms the growth of a single, untwinned crystal lattice suitable for SCXRD.

Protocol 2: X-Ray Data Collection & SHELXL Refinement

Objective: Resolve the 3D atomic structure and accurately model the C-Cl and C-O bond lengths.

  • Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling: Flash-cool the crystal to 100(2) K using a nitrogen cold stream. Causality: Cryo-cooling drastically reduces the thermal vibrations of the atoms (minimizing anisotropic displacement parameters) and mitigates radiation damage caused by the X-ray beam, which is critical for resolving the exact position of the methoxy group[4].

  • Data Collection: Expose the crystal to Mo-Kα radiation (λ = 0.71073 Å) and collect diffraction frames. Self-Validation Check: Inspect the unwarped diffraction images. The presence of sharp, distinct spots without splitting or smearing validates that the crystal is not twinned.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[3].

  • Self-Validation Check (Model Accuracy): Evaluate the final refinement metrics. A valid structural model must possess a Goodness-of-Fit (S) value near 1.0, and the largest residual peak/hole in the electron density map must be < 0.5 e/ų.

Visualizing Workflows and Synthetic Relationships

The structural integrity of these derivatives dictates their role in advanced chemical synthesis. Below are the logical workflows and synthetic pathways mapped out for these compounds.

G A Pyridine Core Synthesis B HCl Salt Formation A->B C Vapor Diffusion (EtOH/Et2O) B->C D Cryo-Cooling (100 K) C->D E X-Ray Diffraction Data Collection D->E F SHELXL Refinement E->F

Workflow for the crystallization and X-ray diffraction analysis of pyridine hydrochloride salts.

G Core 3-Chloro-4-methoxypyridine Hydrochloride Path1 Diethyl 2,6-dicarboxylate Derivative Core->Path1 C2/C6 Substitution Path2 2-(Chloromethyl)-3,5-dimethyl Derivative Core->Path2 Alkylation App1 IDO1 Inhibitors (Immunotherapy) Path1->App1 App2 Tetradentate Ligands (CoII Catalysis) Path2->App2 App3 Omeprazole API (Gastric Therapy) Path2->App3

Divergent synthetic utility of 3-chloro-4-methoxypyridine derivatives in drug discovery and catalysis.

References

  • 2-(Chloromethyl)
  • Probing Proton Coupled Electron Transfer and Fluorine Atom Transfer in CoII–Catalyzed Oxidative Hydrocarbon Fluorination Source: Inorganic Chemistry - ACS Publications URL
  • WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES Source: Google Patents URL
  • United States Patent (Crystal structures and structure activity relationships of imidazothiazole derivatives as IDO1 inhibitors)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical assessment of genotoxicity qualification strategies for 3-Chloro-4-methoxypyridine hydrochloride and its structurally related impurities. It is designed for pharmaceutical scientists navigating ICH M7(R2) compliance for pyridine-based intermediates.

A Comparative Guide to Qualification Strategies

Executive Summary & Problem Statement

3-Chloro-4-methoxypyridine hydrochloride is a critical intermediate in the synthesis of proton pump inhibitors (e.g., Pantoprazole) and various kinase inhibitors. While the parent structure itself is often benign, its synthesis involves highly reactive electrophiles—specifically chloromethyl-pyridine analogs—which are potent alkylating agents.

The core challenge in qualifying this material is distinguishing between the Aryl Chloride (stable, generally non-mutagenic) and the Alkyl Chloride (highly reactive, mutagenic) impurities.

This guide compares three assessment workflows to manage these risks:

  • In Silico Screening (QSAR): High-throughput hazard identification.

  • The Ames Test (OECD 471): Biological verification of mutagenic potential.

  • Analytical Control (LC-MS/MS): Quantitative risk management for confirmed mutagens.

Impurity Profile & Structural Alerts

The genotoxic risk profile of this compound class is driven by the position of the chlorine atom.

Structural Comparison (DOT Diagram)

ImpurityRisk Target 3-Chloro-4-methoxypyridine (Target Intermediate) Risk: LOW (Class 3/5) Alert: Aryl Halide (Weak) Impurity2 Pyridine-N-Oxide Derivatives (Oxidative Impurity) Risk: MEDIUM (Class 3) Alert: N-Oxide Target->Impurity2 Oxidation Impurity1 2-Chloromethyl-3,4-dimethoxypyridine (Precursor/Side Product) Risk: HIGH (Class 1/2) Alert: Alkyl Halide (Strong) Impurity1->Target Synthesis Pathway (Incomplete Conversion)

Figure 1: Structural Relationship and Risk Classification. Note the high-risk "Chloromethyl" moiety in the precursor versus the lower-risk "Chloro" substituent on the aromatic ring of the target.

Comparative Assessment: Choosing the Right Workflow

The following table compares the performance and utility of the three primary assessment methodologies for this specific chemical class.

Table 1: Comparative Performance of Assessment Methodologies
FeatureMethod A: In Silico (QSAR) Method B: Ames Test (OECD 471) Method C: Analytical Control (LC-MS/MS)
Primary Use Initial Screening / ICH M7 Class AssignmentBiological Confirmation (Overrules QSAR)Routine QC / Batch Release
Target Impurity All theoretical impurities3-Chloro-4-methoxypyridine (Parent)2-Chloromethyl-3,4-dimethoxypyridine (Known GTI)
Sensitivity High (High false positive rate for pyridines)Medium (Dependent on strain/S9)Very High (LOD < 0.5 ppm)
Specificity Low (Flags all halides)High (Definitive biological response)N/A (Quantification only)
Turnaround < 1 Week4–6 Weeks2–3 Days
Cost $

$

Limit of Detection N/A~50-100 µ g/plate 0.3 ppm (Trace Analysis)
Recommendation Step 1: Run on all impurities.Step 2: Run if QSAR is positive/equivocal.Step 3: Use for known Class 1/2 impurities.

Detailed Experimental Protocols

Protocol A: Optimized Ames Test for Pyridine Derivatives

Standard Ames tests often fail for pyridines due to bactericidal toxicity or volatility. This optimized protocol addresses those issues.

Objective: Verify mutagenicity of 3-Chloro-4-methoxypyridine HCl (Class 3 -> Class 5 reclassification).

  • Strain Selection:

    • S. typhimurium TA98, TA100, TA1535, TA1537 (or TA97a).[1]

    • E. coli WP2 uvrA (Critical for detecting cross-linking agents).

  • Sample Preparation:

    • Solvent: DMSO is standard. If the HCl salt precipitates in agar, neutralize slightly with phosphate buffer or use water if soluble.

    • Concentration Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility/toxicity).

  • Metabolic Activation (S9):

    • Use 10% Rat Liver S9 (Aroclor 1254 induced).

    • Note: Pyridines often require oxidative metabolism to form reactive N-oxides or epoxides. Ensure S9 quality controls are met.

  • Modifications for Volatility (Critical):

    • If the free base is used (non-HCl), it may be volatile. Use the Pre-incubation Method (20 mins at 37°C in capped tubes) rather than standard Plate Incorporation to prevent loss of test article.

  • Criteria for Positive Result:

    • Dose-dependent increase in revertant colonies (≥2-fold over solvent control for TA100).

Protocol B: Trace Analysis by LC-MS/MS (For Class 1 Impurities)

Use this when the impurity (e.g., 2-chloromethyl analog) is a known mutagen and must be controlled to TTC levels (1.5 µ g/day ).

  • Column: C18 Reverse Phase (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm).

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile.[2][3][4]

    • Gradient: 80% A to 20% A over 10 mins.

  • Detection: Mass Spectrometry (ESI+).

    • Monitor MRM transition specific to the chloromethyl impurity (e.g., m/z 222 -> 186 for loss of HCl).

  • Validation Requirement:

    • Must demonstrate Limit of Quantitation (LOQ) ≤ 30% of the TTC limit relative to the maximum daily dose of the API.

    • Example: If API dose = 100 mg/day, TTC = 1.5 µ g/day -> Limit = 15 ppm. LOQ must be ≤ 5 ppm.

Decision Logic & Workflow

The following Graphviz diagram illustrates the ICH M7(R2) compliant decision tree for handling these impurities.

Workflow Start Identify Impurity Structure (3-Chloro-4-methoxypyridine related) QSAR Step 1: In Silico Assessment (DEREK / Sarah) Start->QSAR Decision1 QSAR Result? QSAR->Decision1 Negative Class 5 (Non-Mutagenic) Decision1->Negative Negative Positive Class 3 (Alerting Structure) Decision1->Positive Positive/Equivocal Known Class 1/2 (Known Mutagen e.g., Chloromethyl) Decision1->Known Known Carcinogen Qualify Control to ICH Q3A/B (Standard Limits) Negative->Qualify Ames Step 2: Ames Test (OECD 471) Positive->Ames Control Step 3: Analytical Control Control to TTC (1.5 µg/day) Known->Control AmesResult Ames Result? Ames->AmesResult AmesResult->Negative Negative (Overrules QSAR) AmesResult->Known Positive

Figure 2: ICH M7(R2) Decision Tree for Pyridine Impurity Qualification.

References

  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] International Council for Harmonisation, 2023. Link

  • OECD Test No. 471. Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4, 2020. Link

  • Reddy, A.V., et al. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.[3] Journal of Pharmaceutical and Biomedical Analysis, 2012. Link

  • European Medicines Agency. Questions and answers on the implementation of the ICH M7 guideline. EMA/CHMP/ICH/321999/2020.[5] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-4-methoxypyridine hydrochloride

[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Chloro-4-methoxypyridine hydrochloride is a critical heterocyclic intermediate often utilized in the synthesis of pharmaceutical agents (e.g., proton pump inhibitors or kinase inhibitors).[1][2] While the free base (CAS 89379-79-3) is a known irritant, the hydrochloride salt form introduces specific hygroscopic and corrosive risks that are frequently underestimated in standard safety data sheets (SDS).[1][2]

This guide transcends generic "white powder" safety protocols. It addresses the specific physicochemical behavior of halogenated pyridine salts: their propensity to hydrolyze, releasing hydrochloric acid (HCl) upon contact with mucosal moisture, and the high skin permeation potential of the pyridine ring.[2]

Chemical Identity[1][2][3][4][6][10][11]
  • Chemical Name: 3-Chloro-4-methoxypyridine hydrochloride[1][2][3]

  • Parent Base CAS: 89379-79-3 (Free Base)[2]

  • Molecular Formula: C₆H₆ClNO · HCl

  • Physical State: White to off-white crystalline solid (Hygroscopic)[1][2]

Hazard Assessment: The "Hidden Acid" Factor

Effective safety relies on understanding causality.[1] We do not merely wear PPE; we wear specific PPE to counter specific molecular mechanisms.[1]

Hazard ComponentMechanism of ActionOperational Implication
Pyridine Core Lipid soluble; penetrates stratum corneum.[1][2]Systemic Risk: Potential neurotoxicity or hepatotoxicity if absorbed.[1] Simple latex gloves are insufficient.[1]
Hydrochloride Salt Hydrolysis on contact with moisture (sweat, tears, lung tissue).[2]Local Corrosivity: Dust inhalation causes immediate HCl release in the respiratory tract.[1] Eye contact leads to severe acidic burns (Eye Dam. 1).[1][2]
3-Chloro Substituent Electron-withdrawing group; increases reactivity.[1][2]Sensitization: Potential for delayed hypersensitivity reactions.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system .[1][2] If one layer fails, the next must provide temporary protection to allow for safe doffing.

PPE Selection Table[1][3]
Body AreaStandard Operation (mg scale)Scale-Up / High Dust Potential (>10g)Rationale
Respiratory Fume Hood (Sash at 18")Powered Air Purifying Respirator (PAPR) or N95 + Fume HoodPrevents inhalation of hygroscopic dust that forms HCl in lungs.[1][2]
Eyes Chemical Splash Goggles (Indirect Vent)Goggles + Face ShieldSafety glasses leave gaps.[1][2] Acidic dust seeks moisture in the eyes.[1]
Hands (Inner) Nitrile (4 mil / 0.10 mm)Nitrile (4 mil)Barrier against incidental contact.[1][2]
Hands (Outer) Nitrile (Extended Cuff, 5-8 mil)Laminate Film (Silver Shield)Pyridine Permeation: Pyridines can permeate nitrile over time.[1][2] Double gloving allows outer glove removal upon contamination.[1]
Body Lab Coat (Cotton/Poly), ButtonedTyvek® Lab Coat or ApronPrevents dust accumulation on street clothes.[2]
PPE Decision Logic (DOT Diagram)

PPE_Decision_TreeStartStart: Handling 3-Chloro-4-methoxypyridine HClStateCheckIs the material solid/powder?Start->StateCheckQuantityCheckQuantity > 10g or Fine Dust?StateCheck->QuantityCheckYesLevel1LEVEL 1 PPE:Double Nitrile GlovesSplash GogglesLab CoatFume Hood MandatoryStateCheck->Level1No (In Solution)HoodCheckIs Fume Hood Available?QuantityCheck->HoodCheckNo (<10g)Level3LEVEL 3 PPE:PAPR or Full Face MaskChem-Resistant ApronSilver Shield GlovesQuantityCheck->Level3Yes (>10g)HoodCheck->Level1YesLevel2LEVEL 2 PPE:N95 Respirator + GogglesDouble NitrileTyvek SleevesHoodCheck->Level2No (Emergency Only)

Caption: Logical flow for selecting appropriate PPE based on physical state and operational scale.

Operational Protocols

Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of the solid.[1][2] Static electricity can cause the powder to "fly," increasing inhalation risk.

  • Engineering Control: Place the balance inside a fume hood or a powder containment enclosure.[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.[1]

  • Technique:

    • Do not dump the powder.[1] Use a spatula to transfer small amounts.[1]

    • Keep the container closed whenever not actively withdrawing material (hygroscopic nature will cause clumping and degradation).[1][2]

  • Decontamination: Wipe the balance area with a saturated sodium bicarbonate tissue immediately after weighing to neutralize any invisible acidic traces.[1]

Reaction Setup & Quenching

When using this intermediate in synthesis (e.g., nucleophilic substitution):

  • Solvent Choice: Dissolve the solid in the solvent (e.g., DCM, DMF) slowly.[2] The dissolution of hydrochloride salts can be slightly exothermic.[1]

  • Quenching: If the reaction involves strong bases (e.g., NaH, LiHMDS), the quench will generate heat and potentially volatilize free pyridine bases.[2]

    • Protocol: Quench at 0°C.

    • pH Control: Monitor pH. If the solution becomes basic, the "free base" (3-Chloro-4-methoxypyridine) is liberated.[1][2] While less corrosive than the salt, it is more volatile and has a distinct, unpleasant pyridine odor.

Safe Handling Workflow (DOT Diagram)

Handling_WorkflowReceipt1. Receipt & Storage(Cool, Dry, Desiccator)Weighing2. Weighing(Hood + Anti-Static)Receipt->WeighingTransferSolubilization3. Solubilization(Add Solid to Solvent)Weighing->SolubilizationSlow AdditionReaction4. Reaction(Closed System)Solubilization->ReactionQuench5. Quench/Workup(pH Control)Reaction->QuenchCool to 0°CWaste6. Disposal(Acidic Organic Stream)Quench->WasteSegregate

Caption: Step-by-step lifecycle of the chemical from storage to disposal, highlighting critical control points.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: IMMEDIATE flushing is vital.[1] The HCl salt causes rapid damage.[1] Flush for 15 minutes. Do not wait for a doctor to start flushing.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/acetone) to clean skin; this enhances pyridine absorption.[1][2]

  • Spill Cleanup:

    • Cover spill with sodium bicarbonate or a spill pillow to neutralize acidity.[1]

    • Sweep up carefully to avoid dust generation (dampen slightly if safe).[1][2]

    • Place in a sealed hazardous waste bag.

Disposal Procedures

Do not dispose of down the drain.[1] This compound is toxic to aquatic life and corrosive.[1]

  • Waste Stream: Halogenated Organic Waste .

  • Pre-Treatment (Optional but Recommended): If you have a dedicated waste treatment protocol, the material can be treated with dilute NaOH to free the base, then extracted into an organic solvent for incineration.[2] However, for most labs, direct disposal as solid hazardous waste is safer.

  • Labeling: Clearly label the waste container: "Contains Pyridine Derivative - Acidic - Toxic".

References

  • PubChem. (n.d.).[2] 3-Chloro-4-methoxypyridine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Linked to analogous chloromethyl structure for hazard inference where exact salt data is limited).[1][2]

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